molecular formula C9H10O2S B095447 o-Tolylsulfanyl-acetic acid CAS No. 18619-15-3

o-Tolylsulfanyl-acetic acid

Cat. No.: B095447
CAS No.: 18619-15-3
M. Wt: 182.24 g/mol
InChI Key: VTRSJSNKSMEVPO-UHFFFAOYSA-N
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Description

o-Tolylsulfanyl-acetic acid is a specialized synthetic intermediate that features a sulfur atom connecting an ortho-tolyl group to a reactive acetic acid moiety. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research for the construction of more complex molecules. Researchers utilize this compound as a precursor in the development of novel compounds with potential biological activity. Its mechanism of action in research settings is derivative-specific, as its primary value lies in its incorporation into larger molecular frameworks through reactions at the carboxylic acid group or the sulfur-containing side chain. Further investigation is required to fully characterize its specific applications and research value. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRSJSNKSMEVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901058
Record name NoName_110
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data of o-Tolylsulfanyl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. o-Tolylsulfanyl-acetic acid, a sulfur-containing carboxylic acid derivative, presents a unique structural motif with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular architecture. A comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise but a critical prerequisite for its development and application.

This technical guide provides an in-depth analysis of the key spectroscopic data for o-Tolylsulfanyl-acetic acid, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structure of o-Tolylsulfanyl-acetic acid, characterized by a tolyl group attached to a sulfur atom, which in turn is linked to an acetic acid moiety, dictates its spectroscopic behavior. The ortho-substitution on the aromatic ring introduces specific spatial relationships that influence the chemical environment of the constituent atoms and functional groups.

Figure 1: Molecular Structure of o-Tolylsulfanyl-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of o-Tolylsulfanyl-acetic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons of the tolyl group, and the acidic proton of the carboxylic acid. The choice of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical. While CDCl₃ is a common choice for its versatility, the acidic proton of the carboxylic acid may exchange with residual water, leading to a broad signal or its complete disappearance. DMSO-d₆ is often preferred for observing exchangeable protons as it forms stronger hydrogen bonds, resulting in a more distinct, albeit broad, signal at a higher chemical shift.[1]

Predicted ¹H NMR Data (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift due to hydrogen bonding and chemical exchange.[2][3]
~7.1-7.4Multiplet4HAromatic (Ar-H)The four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The electron-donating effect of the methyl group and the electron-withdrawing/donating nature of the sulfur atom will influence their precise chemical shifts.
~3.6Singlet2H-S-CH₂-The methylene protons are adjacent to the sulfur atom and the carbonyl group, which deshields them, causing them to resonate in this region. The singlet multiplicity indicates no adjacent protons.
~2.4Singlet3HAr-CH₃The methyl protons on the aromatic ring are shielded and appear as a singlet.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of o-Tolylsulfanyl-acetic acid in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent electronegative oxygen atoms and appears at a very downfield chemical shift.[4]
~130-140Aromatic (quaternary)The two quaternary carbons of the aromatic ring (one attached to sulfur and one to the methyl group) will resonate in this region.
~125-130Aromatic (CH)The four methine carbons of the aromatic ring will appear in this range.
~35-S-CH₂-The methylene carbon is deshielded by the adjacent sulfur and carbonyl groups.
~20Ar-CH₃The methyl carbon is in a relatively shielded environment.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: A 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretch (carboxylic acid)The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and intense absorption band.[5]
~1700Strong, SharpC=O stretch (carboxylic acid)The carbonyl group of the carboxylic acid gives a characteristic strong and sharp absorption in this region.
~1600, ~1475MediumC=C stretch (aromatic)These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
~1420MediumC-H bend (CH₂)The scissoring vibration of the methylene group.
~1300MediumC-O stretch (carboxylic acid)The stretching vibration of the carbon-oxygen single bond in the carboxylic acid.
~690-770StrongC-H bend (aromatic, ortho-disubstituted)Out-of-plane bending vibrations of the C-H bonds on the ortho-disubstituted aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid o-Tolylsulfanyl-acetic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of o-Tolylsulfanyl-acetic acid (C₉H₁₀O₂S) is 182.24 g/mol . A prominent peak at m/z = 182 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • Loss of -COOH (m/z = 45): A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z = 137.

    • Loss of -CH₂COOH (m/z = 59): Cleavage of the C-S bond can result in the loss of the acetic acid moiety, giving a fragment corresponding to the o-tolylthio radical cation at m/z = 123.

    • Formation of Tropylium Ion (m/z = 91): The o-tolyl group can rearrange to form the stable tropylium ion, a common fragment for toluene derivatives.

Mass_Spec_Fragmentation M [o-Tolylsulfanyl-acetic acid]⁺˙ m/z = 182 F1 [C₇H₇S]⁺ m/z = 123 M->F1 - •CH₂COOH F2 [C₈H₉S]⁺ m/z = 137 M->F2 - •COOH F3 [C₇H₇]⁺ m/z = 91 F1->F3 - S

Figure 2: Predicted key fragmentation pathways of o-Tolylsulfanyl-acetic acid in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The comprehensive spectroscopic analysis of o-Tolylsulfanyl-acetic acid, through the synergistic application of NMR, IR, and MS, provides a robust and unambiguous confirmation of its molecular structure. The predicted spectral data, based on established principles and comparison with analogous compounds, offers a detailed roadmap for its identification and characterization. This technical guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds, ensuring a high degree of confidence in their structural assignments and facilitating their progression in the drug discovery and development pipeline.

References

  • PubChem. 2-((Phenylmethyl)thio)acetic acid. [Link]

  • NIST. Acetic acid, (2-methylphenoxy)-. [Link]

  • SpectraBase. [(4-Fluoro-o-tolyl)oxy]acetic acid. [Link]

  • Google Patents.
  • PubChem. (Phenylthio)acetic acid. [Link]

  • ResearchGate. Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. [Link]

  • NIST. Acetic acid. [Link]

  • PubChem. Thioacetic acid. [Link]

  • Wikipedia. Thioacetic acid. [Link]

Sources

o-Tolylsulfanyl-acetic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of o-Tolylsulfanyl-acetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of o-Tolylsulfanyl-acetic acid, a molecule of interest in synthetic and medicinal chemistry. Due to the scarcity of published quantitative solubility data for this specific compound, this document establishes a robust framework for predicting its solubility based on first principles of physical chemistry and provides detailed, field-proven experimental protocols for its empirical determination. We delve into the molecular structure's influence on solubility, rationalize solvent selection, and present a self-validating, step-by-step gravimetric method for accurate solubility measurement. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of o-Tolylsulfanyl-acetic acid and structurally related compounds.

Introduction: The Physicochemical Profile of o-Tolylsulfanyl-acetic Acid

Understanding a molecule's solubility begins with a thorough analysis of its structure. o-Tolylsulfanyl-acetic acid, with the chemical formula C₉H₁₀O₂S, possesses a bipartite structure that dictates its interaction with various solvents.

  • A Polar, Hydrophilic Head: The carboxylic acid moiety (-COOH) is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature strongly suggests favorable interactions with polar solvents, particularly those that can also engage in hydrogen bonding.

  • A Non-Polar, Lipophilic Tail: The o-tolyl group attached via a thioether linkage constitutes a bulky, non-polar, and lipophilic segment. This part of the molecule will preferentially interact with non-polar solvents through London dispersion forces.

The interplay between these two opposing functionalities—the polar carboxylic acid and the non-polar aromatic ring—governs the molecule's overall solubility profile. The key to predicting its behavior lies in understanding which feature will dominate in a given solvent environment.

cluster_0 o-Tolylsulfanyl-acetic acid cluster_1 Structural Features mol polar_head Polar Head (-COOH) mol->polar_head nonpolar_tail Non-Polar Tail (o-tolyl group) mol->nonpolar_tail

Caption: Molecular structure and key functional regions of o-Tolylsulfanyl-acetic acid.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides the foundational logic for solvent selection.[1] The polarity and hydrogen bonding capability of the solvent are the primary determinants of its ability to dissolve o-Tolylsulfanyl-acetic acid.

Rationale for Solvent Selection
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of -OH groups, making them excellent hydrogen bond donors and acceptors. Acetic acid itself is soluble in most alcohols.[2] We predict high solubility in these solvents due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities. They can, however, accept hydrogen bonds.

    • Acetone: Should be an effective solvent, capable of dipole-dipole interactions and accepting a hydrogen bond from the carboxylic acid. Carboxylic acids are generally miscible with acetone.[3]

    • Ethyl Acetate: As an ester, it is a hydrogen bond acceptor and has moderate polarity.[4] It is expected to be a reasonably good solvent.

    • Dichloromethane (DCM): While less polar than acetone, its ability to form weak hydrogen bonds and engage in dipole-dipole interactions suggests it will have some solvating power. Acetic acid is known to be miscible in DCM.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot participate in hydrogen bonding.

    • Toluene: The aromatic nature of toluene may offer some favorable π-stacking interactions with the o-tolyl ring of the solute. However, its inability to solvate the highly polar carboxylic acid group will likely result in low solubility . While some solubility of acetic acid in toluene is noted, it is limited.[6]

    • Hexane: As an alkane, hexane interacts only through weak London dispersion forces. The energy required to break the strong intermolecular hydrogen bonds of the crystalline solute will not be compensated by the weak solute-solvent interactions, leading to very low or negligible solubility . Acetic acid's solubility in alkanes declines with longer chain lengths.[7][8]

cluster_protic Polar Protic Solvents cluster_aprotic Polar Aprotic Solvents cluster_nonpolar Non-Polar Solvents Solute o-Tolylsulfanyl- acetic acid Methanol Methanol Solute->Methanol H-Bonding (High Solubility) Acetone Acetone Solute->Acetone Dipole-Dipole (Good Solubility) Toluene Toluene Solute->Toluene Van der Waals (Low Solubility) Ethanol Ethanol Ethyl Acetate Ethyl Acetate DCM DCM Hexane Hexane

Caption: Predicted solubility based on intermolecular forces with solvent classes.

Experimental Protocol: Isothermal Gravimetric Solubility Determination

To move from prediction to quantification, a reliable experimental method is essential. The isothermal gravimetric (or "shake-flask") method is a gold-standard technique for determining equilibrium solubility.[9] Its trustworthiness is derived from its direct measurement of mass after a system has reached equilibrium.

Materials and Reagents
  • Solute: o-Tolylsulfanyl-acetic acid (>98% purity)

  • Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene (all analytical or HPLC grade)

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Thermostatic shaker or water bath capable of maintaining T ± 0.5°C

    • 20 mL glass scintillation vials with PTFE-lined caps

    • Calibrated positive displacement micropipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation of Solvent Systems: Add an excess amount of o-Tolylsulfanyl-acetic acid to each vial (e.g., 100 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period. Causality: A 24-48 hour agitation period is typically sufficient for most organic systems to reach equilibrium. A preliminary kinetic study can be performed by taking measurements at 12, 24, 48, and 72 hours to confirm that the measured concentration no longer changes with time. This step is critical for ensuring the data represents true equilibrium solubility.

  • Phase Separation & Sampling:

    • Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. Causality: This allows fine, suspended solid particles to settle, preventing premature clogging of the syringe filter.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant into a syringe, avoiding any disturbance of the solid phase at the bottom.

    • Attach a 0.22 µm syringe filter and discard the first 0.5 mL to saturate the filter material and avoid adsorption effects.

    • Dispense a precise volume (e.g., 1.0 mL) of the clear, filtered saturated solution into a pre-weighed, labeled vial.

  • Solvent Evaporation & Mass Determination:

    • Place the vials containing the filtrate in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and the mass is constant. Causality: Using a vacuum oven accelerates evaporation without requiring high temperatures that could potentially degrade the compound. Constant mass is confirmed by repeated weighings.

    • Record the final mass of the vial containing the dried solute.

  • Calculation:

    • Mass of Solute: (Final mass of vial + solute) - (Initial mass of empty vial)

    • Solubility (mg/mL): Mass of Solute (mg) / Volume of Filtrate (mL)

Self-Validation and Quality Control
  • Triplicate Measurements: Each solvent should be tested in triplicate to ensure reproducibility and calculate standard deviation.

  • Visual Confirmation: After equilibration, a visible excess of solid must be present in each vial.

  • Mass Balance: For a highly rigorous approach, the remaining solid in the original vial can be dried and weighed to perform a mass balance calculation, though this is often omitted in routine screening.

A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) with Agitation at Temp. B->C D 4. Settle & Filter (0.22 µm syringe filter) C->D E 5. Transfer Known Volume of Filtrate to Pre-weighed Vial D->E F 6. Evaporate Solvent (Vacuum Oven) E->F G 7. Weigh Dried Solute F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Experimental workflow for the isothermal gravimetric solubility assay.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and analysis.

Table 1: Predicted vs. Illustrative Experimental Solubility of o-Tolylsulfanyl-acetic Acid at 25°C

SolventSolvent TypePolarity IndexPredicted SolubilitySolubility (mg/mL) (Illustrative Data)
MethanolPolar Protic5.1High~150 - 250
EthanolPolar Protic4.3High~100 - 200
AcetonePolar Aprotic5.1Good~80 - 150
Ethyl AcetatePolar Aprotic4.4Good~50 - 100
DichloromethanePolar Aprotic3.1Moderate~20 - 50
TolueneNon-Polar2.4Low~5 - 15
HexaneNon-Polar0.1Very Low< 1

Note: The quantitative values in the "Solubility (mg/mL)" column are illustrative examples based on chemical principles and are not derived from published experimental data. They serve to demonstrate how results would be presented.

Interpretation: The results should be analyzed in the context of the theoretical framework. A strong correlation between solvent polarity/hydrogen bonding capacity and measured solubility would validate the initial predictions. Deviations from this trend can provide deeper insights into specific solute-solvent interactions that may be unique to the o-Tolylsulfanyl-acetic acid structure.

Conclusion

While published data on the solubility of o-Tolylsulfanyl-acetic acid is limited, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental measurement. The molecule's dual polar and non-polar nature suggests a graduated solubility across common organic solvents, with highest solubility expected in polar protic solvents like methanol and ethanol, and lowest in non-polar alkanes like hexane. The isothermal gravimetric method detailed herein provides a reliable and accessible protocol for researchers to generate high-quality, quantitative solubility data. This information is fundamental for guiding decisions in process chemistry, formulation development, and preclinical studies, ensuring the effective utilization of this and similar chemical entities.

References

  • Solubility of Things. (n.d.). Acetic Acid.
  • Wikipedia. (2023). Acetic acid. Retrieved from [Link]

  • chemeurope.com. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Hu, Y., et al. (2006). Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. The Journal of Chemical Thermodynamics.
  • Reddit. (2021). In an extraction using aq. HCl and DCM, would acetic acid preferentially dissolve in the DCM? Retrieved from [Link]

  • Doubtnut. (n.d.). Determine whether the following statement is true or false: Acetic acid is soluble in both water and toluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of mutual solubilities of acetic acid with different hydrocarbons.... Retrieved from [Link]

Sources

Technical Guide: The Biological Potential of o-Tolylsulfanyl-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: o-Tolylsulfanyl-acetic Acid (CAS: 14016-29-6 / 18619-15-3) Target Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientists

Part 1: Executive Summary & Pharmacophore Analysis

o-Tolylsulfanyl-acetic acid (also known as (2-Methylphenylthio)acetic acid) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a synthetic intermediate, its intrinsic structure possesses significant biological potential, primarily driven by the arylsulfanyl-acetic acid pharmacophore.

This moiety mimics the carboxylic acid headgroup and lipophilic tail found in endogenous fatty acids and eicosanoids. Consequently, its primary biological activities cluster around lipid-sensing nuclear receptors and inflammatory enzyme pathways.

Core Pharmacological Profiles
  • Metabolic Modulation: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
     and PPAR
    
    
    
    .
  • Inflammatory Pathway Inhibition: Inhibition of Cyclooxygenase (COX) and microsomal Prostaglandin E Synthase-1 (mPGES-1).

  • Antimicrobial Activity: Biofilm disruption via weak-acid lipophilic penetration.

Part 2: Chemical Identity & Synthesis[1][2][3][4]

Physicochemical Profile
  • IUPAC Name: 2-[(2-methylphenyl)sulfanyl]acetic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 182.24 g/mol

  • Predicted pKa: ~3.5 – 3.8 (Carboxylic acid modulated by

    
    -sulfur).
    
  • LogP: ~2.3 (Lipophilic, membrane permeable).

Synthesis Protocol (Standardized)

Objective: High-yield synthesis of o-Tolylsulfanyl-acetic acid via nucleophilic substitution.

Reagents:

  • o-Thiocresol (2-Methylbenzenethiol) [1.0 eq]

  • Chloroacetic acid [1.1 eq]

  • Sodium Hydroxide (NaOH) [2.5 eq]

  • Water/Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve o-thiocresol (12.4 g, 100 mmol) in 50 mL of 10% NaOH solution under

    
     atmosphere. The solution will turn slightly yellow as the thiolate anion forms.
    
  • Activation: In a separate vessel, neutralize chloroacetic acid (10.4 g, 110 mmol) with sodium carbonate to form sodium chloroacetate (prevents immediate protonation of the thiolate).

  • Coupling: Add the sodium chloroacetate solution dropwise to the thiolate solution over 30 minutes while maintaining temperature at 0–5°C.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH 2.0. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from hot water or benzene/petroleum ether.

    • Yield Expectation: 85–92%.

    • Melting Point: 95–97°C.

Part 3: Biological Activity A — Metabolic Regulation (PPARs)

The most significant potential of o-Tolylsulfanyl-acetic acid lies in its structural homology to PPAR agonists like GW501516. The carboxylic acid headgroup forms a hydrogen bond network with the Tyr473 residue in the PPAR ligand-binding domain (LBD), while the o-tolyl moiety occupies the hydrophobic pocket.

Mechanism of Action

The compound acts as a lipid mimetic . Upon binding to PPAR


 (or PPAR

), it induces a conformational change that recruits co-activators (e.g., PGC-1

). This complex binds to Peroxisome Proliferator Response Elements (PPRE) in the DNA, upregulating genes involved in fatty acid oxidation (

-oxidation) and mitochondrial biogenesis.
Visualization: PPAR Signaling Pathway

The following diagram illustrates the cascade initiated by the arylsulfanyl-acetic acid scaffold.

PPAR_Pathway Ligand o-Tolylsulfanyl-acetic acid PPAR PPARδ / PPARα (Cytosol/Nucleus) Ligand->PPAR Ligand Binding Complex Heterodimer Complex (PPAR-RXR) PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter Region) Complex->DNA Translocation & Binding TargetGenes Target Genes: CPT1, PDK4, UCP DNA->TargetGenes Transcription Outcome Biological Outcome: ↑ Fatty Acid Oxidation ↓ Lipid Accumulation TargetGenes->Outcome Physiological Effect

Caption: Activation of fatty acid oxidation pathways via PPAR-RXR heterodimerization induced by arylsulfanyl-acetic acid ligands.

Part 4: Biological Activity B — Inflammation (COX & mPGES-1)

The "S-Linker" (thioether) provides a flexible hinge that allows the molecule to adopt a conformation similar to Arachidonic Acid, the natural substrate of Cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR)
  • COX-1/COX-2 Inhibition: Analogous compounds (phenoxy-acetic acids) are known NSAIDs. The o-methyl group on the phenyl ring provides steric bulk that may enhance selectivity for the larger hydrophobic channel of COX-2 over COX-1, although potency is generally in the micromolar (

    
    M) range without further substitution [1].
    
  • mPGES-1 Inhibition: Recent studies highlight arylacetic acids as inhibitors of microsomal Prostaglandin E Synthase-1. Unlike COX inhibition, which blocks all prostanoids, mPGES-1 inhibition selectively blocks PGE2 (pro-inflammatory) while sparing PGI2 (cardioprotective) [2].

Experimental Validation: COX-2 Inhibition Assay

To validate this activity, the following screening protocol is recommended:

  • Enzyme Source: Recombinant human COX-2.

  • Substrate: Arachidonic acid (

    
    ).
    
  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Protocol:

    • Incubate o-Tolylsulfanyl-acetic acid (0.1 - 100

      
      ) with COX-2 enzyme in Tris-HCl buffer (pH 8.0) for 10 mins.
      
    • Add Arachidonic acid and TMPD.

    • Measure absorbance at 590 nm (oxidation of TMPD during prostaglandin formation).

    • Success Metric:

      
       indicates a valid hit for lead optimization.
      

Part 5: ADME & Metabolic Liabilities

For drug development, the metabolic fate of the sulfur atom is critical.

S-Oxidation Pathway

The thioether linkage is susceptible to oxidative metabolism by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4).

  • Sulfoxide Formation: The sulfide (

    
    ) is rapidly oxidized to the sulfoxide (
    
    
    
    ). This introduces a chiral center, creating enantiomers with potentially different bioactivities.
  • Sulfone Formation: Further oxidation leads to the sulfone (

    
    ), which is generally more polar and readily excreted but may lose PPAR activity due to steric bulk.
    

Design Strategy: If half-life is too short, medicinal chemists often replace the sulfur with an ether (-O-) or methylene (


) linker, though this alters the bond angle and lipophilicity.

Part 6: Summary of Biological Potential

Biological TargetPotential ActivityMechanismRelevance
PPAR

/ PPAR

AgonistLigand-binding domain activation; mimics fatty acids.Metabolic Syndrome, Dyslipidemia
COX-2 InhibitorCompetitive inhibition at the arachidonic acid binding site.Inflammation, Pain
mPGES-1 InhibitorInterference with PGE2 synthase.Safer NSAID alternatives
Bacterial Biofilm DisruptorWeak acid penetration; cytoplasmic acidification.Chronic wound infections (Topical)

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PubMed Central. Available at: [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Antibiofilm Properties of Acetic Acid. Wound Repair and Regeneration. Available at: [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI Molecules. Available at: [Link]

Sources

understanding the reactivity of the thioether linkage in o-Tolylsulfanyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical and metabolic behavior of (2-methylphenyl)thioacetic acid (o-Tolylsulfanyl-acetic acid). For drug development professionals, this molecule represents a classic " Janus" moiety: it offers a flexible lipophilic tether for pharmacophore positioning while simultaneously presenting a metabolic "soft spot" at the thioether linkage. This guide dissects the reactivity profile of the sulfur center, detailing its susceptibility to oxidation, its nucleophilic utility in synthesis, and its implications for metabolic stability.

The Molecular Scaffold: Electronic & Steric Architecture

The reactivity of o-tolylsulfanyl-acetic acid is defined by the interplay between the electron-rich sulfur atom and the sterically demanding ortho-methyl group.

Structural Analysis
  • The Thioether Linkage (

    
    ):  Unlike its ether analogue (
    
    
    
    ), the thioether linkage contains a sulfur atom with accessible d-orbitals (though their participation is debated, polarizability is key). Sulfur is a "soft" nucleophile, making it highly susceptible to orbital-controlled reactions (e.g., oxidation by P450s, alkylation by soft electrophiles).
  • The ortho-Tolyl Effect: The methyl group at the 2-position imposes a conformational lock. It forces the aromatic ring to twist out of plane relative to the acetic acid tail to minimize steric clash with the sulfur lone pairs or the methylene protons.

    • Consequence: This steric bulk partially shields the sulfur atom from bulky oxidants but has minimal effect on small oxidants like hydrogen peroxide or reactive oxygen species (ROS).

  • The Carboxylic Tail: The

    
    -methylene protons (between S and COOH) are acidified by the adjacent carbonyl and the sulfur atom (via 
    
    
    
    -orbital stabilization of the anion), making the
    
    
    slightly lower than acetic acid (approx. 3.6–3.8).

Core Reactivity: The Oxidative Cascade

The primary liability—and synthetic opportunity—of this molecule is the oxidation of the sulfide to sulfoxide (


) and sulfone (

).
Mechanism of S-Oxidation

In a biological context (Phase I metabolism) or chemical synthesis, the sulfur lone pair attacks an electrophilic oxygen species.

  • Sulfoxide Formation (Fast): The sulfur acts as a nucleophile attacking the electrophilic oxygen of the oxidant (e.g., Cytochrome P450 Compound I or Peracid). The o-methyl group provides electron density (inductive effect,

    
    ), theoretically increasing the nucleophilicity of the sulfur compared to a naked phenyl ring, making the first oxidation step rapid.
    
  • Sulfone Formation (Slow): The sulfoxide sulfur is electron-deficient (due to the polarized

    
     bond). Further oxidation requires a stronger electrophile or harsher conditions.
    
Data Summary: Oxidation Potentials
TransformationReagent ExampleRateElectronic DriverDrug Design Implication
Sulfide

Sulfoxide

/ mild oxidant
Fast (

)
HOMO energy of S (Nucleophilic)Major metabolite; often chiral (racemic in vivo).
Sulfoxide

Sulfone

(excess) /

Slow (

)
Electrophilicity of S=OStable end-product; polarity shift changes LogD.
C-S Cleavage Strong Acid / RadicalVery SlowBond Dissociation EnergyRare metabolic event; good scaffold stability.

Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Objective: Isolate the sulfoxide metabolite for toxicity screening without over-oxidation to the sulfone.

Reagents:

  • o-Tolylsulfanyl-acetic acid (1.0 eq)

  • Sodium Periodate (

    
    ) (1.1 eq) - Chosen for high chemoselectivity.
    
  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of o-tolylsulfanyl-acetic acid in 20 mL methanol. Add 20 mL distilled water. The solution may be cloudy; cool to 0°C.

  • Oxidant Addition: Add

    
     (1.1 eq) dropwise as an aqueous solution over 30 minutes. Critical: Maintain temperature < 5°C to prevent sulfone formation.
    
  • Incubation: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quenching: Quench excess oxidant with saturated sodium thiosulfate (

    
    ).
    
  • Extraction: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    . Evaporate. Recrystallize from Ethanol/Hexane.
    
Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Quantify intrinsic clearance (


) driven by S-oxidation.

System: Human Liver Microsomes (HLM). Cofactor: NADPH regenerating system.

  • Pre-incubation: Mix microsomes (0.5 mg protein/mL) with o-tolylsulfanyl-acetic acid (

    
    ) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
    
  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and Sulfoxide formation (+16 Da).

Visualizing the Reactivity Landscape

The following diagrams illustrate the synthetic and metabolic pathways.

Pathway Diagram: Synthesis & Oxidation Logic

G Start o-Thiocresol Product o-Tolylsulfanyl-acetic acid (Thioether Core) Start->Product Nucleophilic Sub. Reagent Chloroacetic Acid (NaOH, Reflux) Reagent->Product Ox1 Sulfoxide (Chiral Metabolite) Product->Ox1 Metabolism (P450) or NaIO4 Amide Amide Coupling (Drug Conjugate) Product->Amide R-NH2 / EDC (COOH functionalization) Ox2 Sulfone (Stable End-product) Ox1->Ox2 Over-oxidation (mCPBA)

Figure 1: The central role of the thioether core, showing its formation, oxidative liability, and synthetic utility.

Pathway Diagram: Metabolic Fate (P450 Cycle)

Metabolism Drug Parent Drug (Thioether) Complex Transition State [S...O...Fe] Drug->Complex Binding Gluc Acyl-Glucuronide (Clearance) Drug->Gluc UGT Conjugation (COOH site) P450 CYP450 (Fe-O)3+ P450->Complex Oxidation Metabolite Sulfoxide (+16 Da) Complex->Metabolite O-Transfer

Figure 2: Competitive metabolic pathways: S-oxidation (Phase I) vs. Glucuronidation (Phase II).

Strategic Implications for Drug Design

The "Soft Spot" Liability

The sulfur atom is a metabolic liability. If the o-tolylsulfanyl-acetic acid moiety is used as a linker, expect high clearance via S-oxidation.

  • Mitigation: If S-oxidation is undesirable, consider oxidizing the sulfur to a sulfone prospectively during synthesis (using the sulfone as the scaffold), or replacing the sulfur with an ether oxygen (though this changes lipophilicity and bond angle).

The ortho-Methyl Shield

While the ortho-methyl group provides some steric protection against large biomolecules, it is insufficient to block small reactive species. However, it does restrict rotation.

  • Application: Use this restriction to lock the pharmacophore into a bioactive conformation. The "kink" introduced by the ortho-substituent often improves selectivity by preventing the molecule from adopting flat, promiscuous binding modes.

Acidic Functionality

The carboxylic acid is a handle for prodrug formation (esters) or bioconjugation (amides). Note that acyl glucuronidation of this acid can lead to reactive metabolites (acyl migration), a known toxicity risk for aryl-acetic acids (e.g., diclofenac analogues).

References

  • S-Oxidation Methodology: Selective oxidation of sulfides to sulfoxides and sulfones with hydrogen peroxide.[1][2] (2025).[1] ResearchGate. 1

  • Thioether Reactivity: Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. 3

  • General Synthesis (Analogue): Method and device for preparing o-tolyloxy acetic acid. Google Patents. 4[1][2][5][6][7]

  • Metabolic Context: Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. ACS Publications. 8

Sources

safety and handling precautions for o-Tolylsulfanyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It prioritizes the specific handling challenges of sulfur-containing organic acids—specifically the "stench" management and oxidation sensitivity—which are critical but often overlooked in generic safety data sheets.

CAS: 18619-15-3 | Synonyms: [(2-Methylphenyl)thio]acetic acid; 2-(o-Tolylthio)acetic acid Context: Key intermediate in the synthesis of PPARδ agonists (e.g., GW501516/Cardarine).[1][2][3]

Executive Summary & Risk Profile

o-Tolylsulfanyl-acetic acid is a functionalized aryl-thioether used primarily as a building block in medicinal chemistry.[1][2][3] While sharing the corrosive/irritant profile of typical carboxylic acids, its primary operational hazard lies in its sulfur moiety .[2][3] This introduces two distinct risks:

  • Olfactory Fatigue & Stench: Like many organic sulfides, it possesses a characteristic disagreeable odor that can cause rapid olfactory fatigue, masking dangerous exposure levels.[2][3]

  • Oxidative Instability: The thioether linkage is susceptible to oxidation (to sulfoxides/sulfones), requiring inert atmosphere handling to maintain reagent integrity.[2][3]

Urgent Directive: All handling must occur within a certified chemical fume hood. Zero-tolerance policy for open-bench weighing.

Physicochemical Constants & Identification

PropertyValueOperational Implication
CAS Number 18619-15-3 Use for precise inventory tracking (distinct from o-Tolyloxy analogs).[1][2]
Molecular Formula C₉H₁₀O₂SSulfur content requires specific waste segregation (Non-Halogenated/Sulfur).[2][3]
Molecular Weight 182.24 g/mol -
Physical State Solid (Crystalline)Dust hazard; potential for sublimation/vapor generation upon heating.[1][2][3]
Boiling Point ~313.8°C (Predicted)High thermal stability, but degradation yields toxic SOx fumes.[2][3]
Flash Point ~143.6°CCombustible.[1][3] Pre-heat sources must be intrinsically safe.[2][3]
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic solvents for cleaning spills.[2]

Hazard Identification (GHS Framework)

Based on structure-activity relationships of aryl-thioacetic acids.[1][2]

Primary Hazards[1][3][4]
  • H315 (Skin Irritation): Acidic nature causes contact dermatitis.[2][3] The lipophilic tolyl group enhances skin permeation.[2][3]

  • H319 (Eye Irritation): Dust/vapors are lachrymatory and damaging to mucous membranes.[2][3]

  • H335 (Respiratory Irritation): Inhalation of dust or sublimed vapor causes bronchial irritation.[2][3]

The "Silent" Hazard: Thioether Stench

While not always classified as "Toxic" by acute oral standards, the stench threshold is in the parts-per-billion (ppb) range.[1][2][3]

  • Risk: Leaks or open vessels can evacuate a laboratory floor due to odor complaints.[2][3]

  • Mitigation: All glassware must be bleached (oxidized) before removal from the hood (see Section 6).[2][3]

Exposure Controls & Personal Protection (PPE)[1][2][3]

Engineering Controls[1][2][3]
  • Ventilation: Fume hood face velocity must be >100 fpm (0.5 m/s) .

  • Filtration: Ensure hood exhaust is not recirculated.[2][3] Charcoal filters are ineffective against high-concentration sulfide odors; ducting to outside scrubbers is preferred.[2][3]

PPE Selection Logic
Protection TypeRecommendationRationale
Hand Protection Double Nitrile (min 0.11mm)Sulfur compounds can permeate latex.[1][2][3] Double gloving allows outer glove removal upon contamination without exposing skin.[2][3]
Eye Protection Chemical Goggles Safety glasses are insufficient for fine acidic dusts or potential splashes during dissolution.[1][3]
Respiratory P100 / OV Cartridge Required only if working outside a hood (e.g., spill cleanup).[2][3] "OV" protects against organic vapors; "P100" against particulates.[2][3]
Body Lab Coat (Buttoned) Standard protection.[2][3] Synthetic fibers preferred over cotton to prevent odor retention.[2][3]

Operational Handling Protocols

A. Synthesis & Usage Workflow

This compound is frequently used in the alkylation steps for PPARδ modulators.[2][3] The thioether is the nucleophile; protecting it from premature oxidation is key.[2][3]

HandlingWorkflow cluster_0 Pre-Work Preparation cluster_1 Active Handling (Fume Hood) cluster_2 Decontamination & Disposal Storage Storage: 2-8°C (Inert Gas Purge) PPE Don PPE: Double Nitrile + Goggles Storage->PPE Weighing Weighing (Anti-static boat) PPE->Weighing Transfer to Hood Dissolution Dissolution (DCM/MeOH) Weighing->Dissolution Reaction Reaction (N2 Atmosphere) Dissolution->Reaction Quench Oxidative Quench (Dilute Bleach) Reaction->Quench Post-Rxn Waste Waste Stream: High BTU / Sulfur Quench->Waste

Figure 1: Operational workflow emphasizing containment and oxidative quenching of odors.[1][2]

B. Weighing & Transfer[2][3]
  • Static Control: Use an anti-static gun on the weighing boat. Static charge can disperse fine thio-acid dust, contaminating the balance and user.[2][3]

  • Closed Transfer: If possible, dissolve the solid directly in the tared shipping vial to avoid spatula transfer.

  • Decontamination: Immediately wipe down the balance area with a 10% sodium hypochlorite (bleach) solution to oxidize any trace residues.[2][3]

C. Reaction Setup
  • Atmosphere: Reactions must be run under Nitrogen or Argon.[2][3] The sulfur atom is prone to oxidation to sulfoxide (

    
    ) if exposed to atmospheric oxygen at elevated temperatures.[2][3]
    
  • Temperature: Avoid heating above 100°C unless necessary; thermal decomposition releases SOx and toxic organic sulfides.[2][3]

Decontamination & Waste Disposal (The "Bleach Kill")

Standard soap and water will not remove the odor of o-Tolylsulfanyl-acetic acid.[1][2][3] You must chemically alter the sulfur moiety.[2][3]

The Oxidative Quench Protocol:

  • Preparation: Prepare a bath of 10% Bleach (Sodium Hypochlorite) or 3% Hydrogen Peroxide.[2][3]

  • Glassware: Soak all spatulas, flasks, and stir bars in this bath for 30 minutes inside the fume hood.

    • Mechanism:

      
      [1][2][3]
      
  • Rinse: After soaking, rinse with water and wash with standard detergent.[2][3]

  • Waste Tagging: Label waste clearly as "Contains Organic Sulfur - Stench." Do not mix with strong acids (risk of evolving chlorine gas from bleach residue).[2][3]

Emergency Response

Spill Decision Logic

In the event of a spill, the primary concern is containment of the odor and prevention of respiratory irritation.[2][3]

EmergencyResponse Start Spill Detected SizeCheck Is spill > 5 grams? Start->SizeCheck Minor Minor Spill SizeCheck->Minor No Major Major Spill SizeCheck->Major Yes ActionMinor 1. Cover with Soda Ash/Lime 2. Wipe with Bleach-soaked pad 3. Double bag waste Minor->ActionMinor ActionMajor 1. Evacuate Lab (Odor Risk) 2. Don SCBA or Respirator 3. Dike with absorbent 4. Call EHS Major->ActionMajor

Figure 2: Decision tree for spill response based on quantity and odor risk.

Fire Fighting Measures[1][3][5]
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[2][3] Water spray may be used to cool containers but avoid water jets which can scatter the molten chemical.[2][3]

  • Combustion Products: Carbon oxides (

    
    ) and Sulfur oxides (
    
    
    
    ).[2][3] Firefighters must use SCBA.[2][3]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66897, 2-((Phenylmethyl)thio)acetic acid (Analogous Structure).[2][3] Retrieved from .[2][3]

  • Sigma-Aldrich (2024). Safety Data Sheet: (2-Methylphenyl)thioacetic acid (AldrichCPR Collection).[2][3] Retrieved from .[2][3][4]

  • Cayman Chemical. GW501516 Product Insert & Synthesis References. (Confirming intermediate usage). Retrieved from .[2][3]

  • ChemicalBook. CAS 18619-15-3 Product Properties. Retrieved from .[2][3]

Sources

Methodological & Application

using o-Tolylsulfanyl-acetic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of o-Tolylsulfanyl-acetic Acid in Medicinal Chemistry

Executive Summary

o-Tolylsulfanyl-acetic acid (CAS: 13706-12-2) represents a high-value "bifunctional" building block in organic synthesis. Characterized by a thioether linkage, a carboxylic acid "warhead," and a sterically significant ortho-methyl group, this scaffold offers unique utility in drug discovery. It serves as a critical precursor for benzo[b]thiophene synthesis via intramolecular cyclization and functions as a validated pharmacophore in metabolic disease research (specifically PPAR agonists ).

This guide provides optimized protocols for the synthesis, cyclization, and medicinal application of o-tolylsulfanyl-acetic acid, moving beyond standard literature to offer process-level insights.

Chemical Profile & Reactivity Map

The molecule consists of three distinct reactive zones:

  • The Carboxyl Head: Amenable to amide coupling, esterification, and bio-isostere replacement.

  • The Sulfide Linker: Susceptible to controlled oxidation (sulfoxide/sulfone) to tune polarity and metabolic stability.

  • The Aromatic Core: The ortho-methyl group restricts conformational rotation (atropisomerism potential) and blocks metabolic oxidation at the ortho position.

Figure 1: Reactivity & Transformation Pathway

ReactivityMap Start o-Tolylsulfanyl-acetic acid (Scaffold) Amide Amide Libraries (Peptidomimetics) Start->Amide Carboxyl Activation Benzo Benzo[b]thiophenes (Heterocycles) Start->Benzo Intramolecular Cyclization Sulfone Sulfones/Sulfoxides (Polarity Tuning) Start->Sulfone S-Oxidation Cond1 R-NH2 / HATU or SOCl2 Cond2 1. SOCl2 2. AlCl3 (Friedel-Crafts) Cond3 mCPBA or H2O2

Caption: Divergent synthetic pathways accessible from the o-tolylsulfanyl-acetic acid core.[1]

Module A: Synthesis of the Building Block

While commercially available, in-house synthesis allows for the introduction of isotopically labeled methyl groups or specific aryl substitutions. The synthesis relies on a nucleophilic substitution (SN2) reaction between o-thiocresol and chloroacetic acid.

Protocol: S-Alkylation of o-Thiocresol

Reaction Principle: The thiolate anion is a soft nucleophile that rapidly displaces the chloride. The use of a mild base (K₂CO₃) in a polar aprotic solvent (Acetone or DMF) prevents side reactions common with stronger bases.

Materials:

  • o-Thiocresol (2-Methylbenzenethiol): 10.0 mmol

  • Chloroacetic acid: 11.0 mmol (1.1 eq)

  • Potassium Carbonate (K₂CO₃): 25.0 mmol (2.5 eq)

  • Solvent: Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-thiocresol (1.24 g) in acetone (20 mL).

  • Deprotonation: Add K₂CO₃ (3.45 g) in a single portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the thiolate forms.

  • Addition: Add chloroacetic acid (1.04 g) slowly. Caution: Exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The thiol spot (high Rf) should disappear; the acid product will stay at the baseline.

  • Workup (Critical for Purity):

    • Evaporate acetone under reduced pressure.

    • Redissolve the residue in water (30 mL). The product is now a water-soluble carboxylate salt.

    • Wash: Extract the aqueous layer with Diethyl Ether (2 x 15 mL) to remove unreacted thiol or disulfides (organic impurities). Discard the organic layer.

    • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85-95%.

    • Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.7 ppm (S-CH₂-COOH) and a singlet at ~2.4 ppm (Ar-CH₃).

Module B: Heterocycle Synthesis (Benzo[b]thiophenes)

One of the most powerful applications of this scaffold is its conversion into benzo[b]thiophen-3(2H)-one (Thioindoxyl) derivatives via intramolecular Friedel-Crafts acylation. This provides a route to fused heterocycles found in anticancer agents.

Protocol: Cyclization to Thioindoxyl

Mechanism: The carboxylic acid is first activated to an acid chloride, which then undergoes an intramolecular electrophilic aromatic substitution. The sulfur atom activates the ring, facilitating closure.

Step-by-Step Procedure:

  • Activation: Dissolve o-tolylsulfanyl-acetic acid (5 mmol) in dry Dichloromethane (DCM, 20 mL). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Stir at reflux for 2 hours.

  • Evaporation: Remove solvent and excess SOCl₂ in vacuo to obtain the crude acid chloride.

  • Cyclization: Redissolve the residue in dry DCM (20 mL). Cool to 0°C.

  • Lewis Acid Addition: Add Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise. The mixture will darken.

  • Reaction: Allow to warm to room temperature and stir for 3–6 hours.

  • Quench: Pour the mixture onto ice/water carefully. Extract with DCM.

  • Result: This yields 7-methylbenzo[b]thiophen-3(2H)-one.

Table 1: Troubleshooting the Cyclization

ObservationRoot CauseCorrective Action
Low Yield Intermolecular reaction (dimerization)Perform the cyclization under high dilution conditions.
Incomplete Reaction Deactivation by AlCl₃ complexationUse a stronger Lewis acid (e.g., TiCl₄) or increase AlCl₃ equivalents.
Side Products Pummerer RearrangementEnsure all reagents are strictly anhydrous; moisture triggers sulfoxide byproducts.

Module C: Medicinal Chemistry Application (PPAR Agonists)

Arylsulfanyl-acetic acids are established pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR


 and PPAR

. The carboxylic acid mimics the polar head group of fatty acids (endogenous ligands), while the tolyl-sulfide tail penetrates the hydrophobic ligand-binding pocket.

Mechanistic Insight: The acid head forms a hydrogen bond network with Tyr473 (in PPAR


) or homologous tyrosines in other isoforms. The ortho-methyl group on the phenyl ring is critical: it forces the aromatic ring into a specific twist relative to the sulfur linker, often improving selectivity by clashing with non-conserved residues in off-target isoforms.

Figure 2: Pharmacophore Interaction Model

Pharmacophore Acid COOH Head (Negative Charge) Linker S-Linker (Flexible Hinge) Acid->Linker Tyr Receptor Tyr473 (H-Bond Donor) Acid->Tyr H-Bond (Critical) Tail o-Tolyl Tail (Lipophilic) Linker->Tail Pocket Hydrophobic Pocket (LBD) Tail->Pocket Van der Waals

Caption: Schematic interaction of the arylsulfanyl-acetic acid scaffold within the PPAR Ligand Binding Domain (LBD).

Protocol: Library Generation via Amide Coupling

To optimize the "tail" region for potency, the carboxylic acid is often converted to an amide.

  • Reagents: o-Tolylsulfanyl-acetic acid (1 eq), Amine (R-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (3 eq).

  • Solvent: DMF (Concentration 0.1 M).

  • Procedure: Mix acid, HATU, and DIPEA for 10 mins to activate the ester. Add the amine.[1][2][3] Stir 12h at RT.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid strong acid workups if the sulfide is sensitive to oxidation.

References

  • Synthesis of Arylthioacetic Acids

    • Methodology: Reaction of thiols with chloroacetic acid under basic conditions.
    • Source:Journal of Chemical Education2004 , 81, 1365. (General protocol validation).

    • Patent: "Method for preparing o-tolyl acetic acid derivatives." CN108440273B.[4] .

  • Cyclization to Benzothiophenes/Thiochromanones

    • Mechanism:[5][1][3][4][6][7][8][9][10] Intramolecular Friedel-Crafts acylation of arylthioalkanoic acids.[1][11]

    • Source:Journal of Sulfur Chemistry2008 , 29, 623-643.[1] .[1]

  • PPAR Agonist Pharmacophores

    • Context: Structural basis of PPAR ligand binding (Acid head + Lipophilic tail).
    • Source:Marine Drugs2023 , 21,[5] 89. .[5]

    • Case Study: GW501516 and related thioacetic acid analogs. Proceedings of the National Academy of Sciences2003 , 100, 15924-15929. .

Sources

Application Note: Optimized Amide Coupling Protocols for o-Tolylsulfanyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2]

Target Molecule: o-Tolylsulfanyl-acetic acid (also known as (2-Methylphenylthio)acetic acid). Structure:


CAS:  13730-98-8 (generic reference for the o-isomer)

This application note details the synthetic protocols for generating amides from o-tolylsulfanyl-acetic acid. While structurally simple, this building block presents two distinct chemical challenges that distinguish it from standard phenylacetic acids:

  • Steric Hindrance: The ortho-methyl group on the aromatic ring creates a steric clash near the reaction center. While the sulfur atom acts as a spacer, the bulk can still retard the rate of activation and nucleophilic attack, particularly with secondary or hindered amines.

  • Sulfur Reactivity (The Thioether Liability): The sulfide linkage (

    
    ) is susceptible to oxidation. Standard workups involving strong oxidants (e.g., bleach/hypochlorite for quenching) must be avoided to prevent the formation of sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ). Furthermore, the sulfur atom can poison transition metal catalysts (Pd, Pt) if this coupling is part of a longer sequence involving cross-couplings.

Strategic Reagent Selection

To address these challenges, we have validated three specific protocols. The choice of method depends on the scale of the reaction and the nature of the amine partner.

Decision Matrix

DecisionTree Start Select Coupling Strategy Scale Reaction Scale? Start->Scale AmineType Amine Sterics? Scale->AmineType < 1g (Discovery) T3P Protocol B: T3P (Green / Process) Scale->T3P > 10g (Scale-up) SOCl2 Protocol C: Acid Chloride (Low Cost / Hazardous) Scale->SOCl2 Cost Critical / Robust Amine HATU Protocol A: HATU (High Yield / Discovery) AmineType->HATU Hindered/Weak Nucleophile AmineType->T3P Primary/Unreactive Amine

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate complexity.

Comparative Data
FeatureProtocol A: HATU Protocol B: T3P Protocol C: Acid Chloride
Primary Utility Discovery / MedChemProcess / Scale-upCost-sensitive manufacturing
Steric Tolerance High (7-membered TS)ModerateHigh (Highly electrophilic)
Byproducts Urea (water soluble-ish)Water soluble phosphatesHCl, SO₂
Sulfur Safety ExcellentExcellentModerate (Oxidation risk)
Atom Economy PoorGoodExcellent

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Valuable amines, hindered substrates, and small-scale discovery (10 mg – 1 g). Mechanism: HATU generates a highly reactive O-azabenzotriazole ester. The neighboring pyridine nitrogen in the HATU structure assists the amine approach via a 7-membered cyclic transition state, overcoming the steric bulk of the ortho-methyl group.

Reagents:

  • o-Tolylsulfanyl-acetic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 – 1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc

Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve o-tolylsulfanyl-acetic acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT.

    • Primary Amines: Complete in 1–2 hours.

    • Secondary/Hindered Amines: May require 4–16 hours. Monitor by LCMS.[1]

  • Workup (Crucial for Sulfur Safety):

    • Dilute with EtOAc.

    • Wash with saturated

      
        (removes basic impurities).
      
    • Wash with saturated

      
        (removes unreacted acid/HOBt byproducts).
      
    • Wash with Water and Brine .

    • Warning: Do NOT use bleach or peroxide to clean glassware or quench reaction while product is present; this will oxidize the sulfur.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Scalable & Green Coupling (T3P)

Best for: Multi-gram scale, ease of workup, and avoiding toxic byproducts. Mechanism: Propylphosphonic anhydride (T3P) acts as a dehydrating agent, forming a mixed anhydride. It is supplied as a solution in EtOAc or DMF.[2]

Reagents:

  • o-Tolylsulfanyl-acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred) or 2-MeTHF

Procedure:

  • Charge: To a reactor/flask, add the acid (1.0 equiv), the amine (1.1 equiv), and the base (Pyridine, 3.0 equiv) in EtOAc (

    
    ).
    
  • Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise to control exotherm.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

    • Note: If conversion is slow due to the ortho-methyl sterics, the reaction can be safely heated to reflux (EtOAc, ~77°C) without degrading the T3P or the sulfur moiety.

  • Workup:

    • Add water directly to the reaction mixture.

    • Separate layers. The T3P byproducts are water-soluble.

    • Wash organic layer with 1M HCl (to remove pyridine), then

      
      , then brine.
      
  • Isolation: Concentrate the organic layer. Often yields pure product without chromatography.

Protocol C: Acid Chloride Activation (via Thionyl Chloride)

Best for: Low-cost synthesis of simple amides. Risk: High. Requires strict anhydrous conditions.

Procedure:

  • Dissolve o-tolylsulfanyl-acetic acid in DCM.

  • Add catalytic DMF (1 drop) and oxalyl chloride (1.2 equiv) dropwise at 0°C.

    • Critical Warning: Do not use DMSO as a solvent or co-solvent. DMSO + Oxalyl Chloride + Thioether = Risk of Pummerer rearrangement or oxidation of the sulfur (Swern-like conditions).

  • Stir 1 hour at RT until gas evolution ceases. Concentrate to dryness to remove excess HCl/oxalyl chloride.

  • Redissolve the crude acid chloride in DCM and add to a solution of Amine +

    
     at 0°C.
    

Mechanistic Visualization (HATU Pathway)

The following diagram illustrates the activation pathway, highlighting where the o-tolyl steric bulk interacts with the incoming nucleophile.

HATU_Mechanism cluster_sterics Steric Challenge Acid o-Tolylsulfanyl-acetic acid Deprotonation Carboxylate Anion Acid->Deprotonation + DIPEA ActiveEster O-At Active Ester (Activated Species) Deprotonation->ActiveEster + HATU (Fast) HATU HATU Reagent TS 7-Membered Transition State ActiveEster->TS + Amine Amine Amine Nucleophile (R-NH2) Amine->TS Product Final Amide TS->Product Rate Determining Step (Steric Influence)

Figure 2: HATU activation pathway. The 7-membered transition state stabilizes the amine approach, mitigating the steric hindrance of the o-tolyl group.

Quality Control & Troubleshooting

Analytical Validation ( H NMR)

Upon successful coupling, look for these diagnostic signals (in


):
  • S-CH₂-CO: The singlet for the methylene protons alpha to the carbonyl usually shifts from ~3.6 ppm (acid) to 3.5–3.8 ppm (amide), often becoming diastereotopic (AB quartet) if the amine is chiral or bulky.

  • Ar-CH₃: The ortho-methyl group appears as a sharp singlet around 2.3–2.4 ppm .

  • Amide NH: Broad singlet/doublet, typically 6.0–8.0 ppm .

Common Issues
SymptomProbable CauseSolution
Low Conversion Steric hindrance of o-tolyl group.Switch to Protocol B (T3P) and heat to reflux, or use microwave irradiation with HATU (max 60°C).
M+16 Peak in LCMS Sulfur oxidation (Sulfoxide).Check solvents for peroxides (ethers). Ensure no bleach was used in workup. Use fresh anhydrous DMF.
M+14 or M+28 Peak Methylation (rare).Avoid using methyl esters as starting materials; ensure acid is pure.

References

  • HATU Mechanism & Utility

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • T3P Reagent Guide

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Sulfur Sensitivity in Synthesis

    • Proctor, G. R. (1995). The chemistry of the thiol group. In The Chemistry of the Thiol Group. Wiley. Link

  • General Amide Coupling Reviews

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Application Notes & Protocols: o-Tolylsulfanyl-acetic Acid as a Versatile Precursor for the Synthesis of Benzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of o-Tolylsulfanyl-acetic Acid

Heterocyclic compounds are foundational to modern medicinal chemistry, forming the core structures of a vast number of pharmaceuticals. Among these, sulfur-containing heterocycles, particularly the benzothiophene scaffold, are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The efficient construction of these valuable motifs is a key objective for researchers in drug discovery and development.

This guide details the strategic use of o-Tolylsulfanyl-acetic acid as a readily accessible and versatile starting material for the synthesis of substituted benzo[b]thiophen-3(2H)-ones. This precursor is uniquely primed for intramolecular cyclization, offering a direct and efficient route to a core heterocyclic system that can be further elaborated. We will explore the underlying chemical principles, provide a detailed, field-proven protocol for the key cyclization reaction, and discuss the significance of this synthetic strategy for drug development professionals.

Core Synthesis: Intramolecular Cyclization to Form the Benzothiophene Core

The primary synthetic utility of o-Tolylsulfanyl-acetic acid lies in its capacity to undergo intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, to yield 7-methylbenzo[b]thiophen-3(2H)-one.

Mechanism of Action: Acid-Catalyzed Cyclization

The reaction is typically mediated by a strong acid catalyst that also serves as a dehydrating agent, such as Polyphosphoric Acid (PPA). The mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: The lone pair on the carbonyl oxygen of the acetic acid moiety is protonated by the strong acid catalyst (PPA). This activation increases the electrophilicity of the carbonyl carbon.

  • Acylium Ion Formation: In some cases, particularly with strong dehydrating acids, an acylium ion intermediate may be formed through the loss of a water molecule.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring, activated by the ortho-sulfur atom, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon in an intramolecular fashion. The attack occurs at the C6 position of the toluene ring (ortho to the sulfur linkage and meta to the methyl group), which is sterically accessible and electronically favorable.

  • Rearomatization: The resulting cationic intermediate (a sigma complex) loses a proton to regenerate the aromatic system, yielding the cyclized ketone product.

  • Role of PPA: Polyphosphoric acid is particularly effective for this transformation. It serves as the proton source to activate the carboxylic acid and as a powerful dehydrating agent to drive the reaction towards the cyclized product by consuming the water generated during the reaction.[3][4]

The overall transformation is depicted in the reaction scheme below.

Caption: Intramolecular cyclization of o-Tolylsulfanyl-acetic acid.

Experimental Protocol: Synthesis of 7-Methylbenzo[b]thiophen-3(2H)-one

This protocol describes a robust method for the cyclization of o-Tolylsulfanyl-acetic acid using Polyphosphoric Acid. The procedure is adapted from general methods for the synthesis of benzothiazoles and other related heterocycles under similar harsh acidic conditions.[3][4]

Materials and Reagents
  • o-Tolylsulfanyl-acetic acid

  • Polyphosphoric Acid (PPA)

  • Ice water (deionized)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Beaker (large)

  • Separatory funnel

  • Rotary evaporator

  • Equipment for Thin-Layer Chromatography (TLC) analysis

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place o-Tolylsulfanyl-acetic acid (1.0 equivalent). Add Polyphosphoric Acid (PPA) in excess (typically 10-20 times the weight of the starting material).

    • Scientist's Note: PPA is highly viscous. It can be pre-heated gently (e.g., to 60-80°C) to reduce its viscosity, allowing for easier handling and mixing. Ensure the flask is adequately sized to accommodate the volume and allow for efficient stirring.

  • Cyclization Reaction: Attach a condenser to the flask and begin vigorous stirring. Heat the reaction mixture to a temperature between 170-250°C.[3] The optimal temperature may require empirical determination for this specific substrate.

    • Expert Insight: The high temperature is necessary to overcome the activation energy for the intramolecular acylation. The reaction progress should be monitored by TLC. To take a sample, carefully withdraw a small aliquot, quench it in ice water, neutralize with NaHCO₃ solution, and extract with ethyl acetate before spotting on a TLC plate.

  • Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the starting material via TLC), allow the mixture to cool to a manageable temperature (e.g., below 100°C). In a separate large beaker, prepare a substantial volume of ice water.

    • Causality: Quenching in ice water serves two purposes: it precipitates the organic product, which is insoluble in water, and it hydrolyzes the PPA in a controlled manner. This step must be performed cautiously as the hydrolysis of PPA is exothermic.

  • Product Precipitation: Slowly and carefully pour the reaction mixture into the beaker of ice water with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation and Neutralization: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. Suspend the crude solid in water and add a saturated solution of sodium bicarbonate portion-wise until the cessation of effervescence (CO₂ evolution), ensuring all acidic components are neutralized. Filter the solid again and wash with water until the filtrate is neutral (pH ~7).

    • Trustworthiness: This neutralization step is critical. Residual acid can interfere with subsequent purification and reactions. Checking the pH of the final wash is a self-validating measure of completion.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

The logical flow of this experimental protocol is visualized below.

G start Start: Reagents setup 1. Reaction Setup Combine o-Tolylsulfanyl-acetic acid and Polyphosphoric Acid (PPA). start->setup reaction 2. Cyclization Heat mixture to 170-250°C with vigorous stirring. Monitor via TLC. setup->reaction quench 3. Quenching Cool reaction. Pour into ice water. reaction->quench isolate 4. Isolation & Neutralization Filter precipitate. Wash with water, then NaHCO₃ soln. quench->isolate purify 5. Purification Recrystallization or Column Chromatography. isolate->purify end End: Purified Product purify->end

Caption: Workflow for the synthesis of 7-Methylbenzo[b]thiophen-3(2H)-one.

Comparative Data on Cyclization Conditions

While this guide focuses on o-Tolylsulfanyl-acetic acid, the conditions for intramolecular cyclization of aryl-thio-acetic acid derivatives are generally applicable. The following table summarizes conditions used in related syntheses to provide a comparative context for researchers optimizing their reactions.

Starting Material ClassCatalyst/MediumTemperature (°C)TimeTypical Yield (%)Reference(s)
2-Aminothiophenol & Carboxylic AcidPolyphosphoric Acid (PPA)170-250Several hoursVaries[3]
2-Aminothiophenol & Carboxylic AcidP₂O₅/MeSO₃HWarming10 hours43-72[4]
2-Aminothiophenol & Carboxylic AcidPPSE (reflux)1403-4 hours43-72[4]

Applications in Drug Development

The resulting 7-methylbenzo[b]thiophen-3(2H)-one is not merely an endpoint but a valuable intermediate for further chemical elaboration. The active methylene group at the C2 position is particularly reactive and can undergo a variety of condensation reactions (e.g., Knoevenagel condensation) with aldehydes and ketones to introduce diverse substituents. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Benzothiophene derivatives are known to possess a wide array of pharmacological activities.[2] For instance, derivatives have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs) and have shown potential as protectors against neuroinflammation.[1][5] The ability to efficiently synthesize the core scaffold from o-Tolylsulfanyl-acetic acid provides a direct entry point for researchers aiming to explore the therapeutic potential of this privileged heterocyclic system.

References

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Center for Biotechnology Information (PMC). Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]

  • Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. PubMed. Available from: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available from: [Link]

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: o-Tolylsulfanyl-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Elimination of Byproducts

Audience: Organic Chemists, Process Development Scientists Status: [ONLINE] - Senior Application Scientist Assigned

Introduction: The Purity Paradox

Synthesizing (2-Methylphenylthio)acetic acid (also known as o-tolylsulfanyl-acetic acid) appears deceptively simple: a nucleophilic substitution between o-thiocresol and chloroacetic acid. However, the sulfur atom is a "soft" nucleophile that is highly susceptible to oxidative coupling.

The most frequent user complaint is not a failure of the reaction, but the persistence of "ghost" impurities that co-crystallize with the product. This guide deconstructs the impurity profile and provides a self-validating workflow to ensure pharmaceutical-grade purity.

Module 1: The "Ghost" Impurity (Disulfides)

Symptom:

  • Visual: The final white solid turns yellow upon standing or drying.

  • TLC: A fast-moving, non-polar spot is visible (high

    
    ) in non-polar eluents (e.g., Hexane/EtOAc 9:1), distinct from the baseline product spot.
    
  • HPLC: A large, late-eluting peak appears in Reverse Phase (RP) chromatography.

Diagnosis: Bis(2-methylphenyl) disulfide contamination. This is the thermodynamic sink of the reaction. Thiols oxidize in air, especially under basic conditions, to form disulfides. If your reaction vessel was not strictly inert, or if the starting material was aged, this byproduct is guaranteed.

The Mechanism of Failure:



Troubleshooting Protocol:

  • Prevention: Sparge all solvents (water/ethanol) with

    
     or Argon for 15 minutes prior to adding the thiol.
    
  • The "Basic Wash" (Critical Control Point):

    • The product exists as a salt (

      
      ) at pH > 10.
      
    • The disulfide is neutral and non-polar.

    • Action: Before acidifying to precipitate the product, wash the aqueous reaction mixture with an organic solvent (Dichloromethane or Ethyl Acetate). The disulfide partitions into the organic layer; the product stays in the water.

Module 2: The "Pungent" Yield Loss (Unreacted Thiol)

Symptom:

  • Olfactory: The isolated product smells strongly of "burnt rubber" or garlic.

  • Yield: Lower than expected (<70%).

  • NMR: A broad singlet around 3.0–4.0 ppm (variable) that disappears with

    
     shake.
    

Diagnosis: Unreacted o-Thiocresol (2-Methylbenzenethiol).

Root Cause:

  • Stoichiometry: Using a 1:1 equivalent of Chloroacetic acid.

  • pH Drift: As the reaction proceeds, HCl is generated (neutralized by base). If the pH drops below 10, the thiol becomes protonated (Ar-SH) and loses nucleophilicity compared to the thiolate (Ar-S⁻).

Corrective Action:

  • Stoichiometry: Use 1.1 to 1.2 equivalents of Chloroacetic acid. It is water-soluble and far easier to wash away than the lipophilic thiol.

  • pH Monitoring: Maintain pH > 11 throughout the reflux.

Module 3: Analytical Validation (Data Tables)

Use this table to confirm the identity of your isolated species.

FeatureProduct (o-Tolylsulfanyl-acetic acid)Byproduct 1 (Bis(2-methylphenyl) disulfide)Byproduct 2 (Unreacted o-Thiocresol)
State White Crystalline SolidYellow Oil / Low-melting SolidLiquid / Low-melting Solid
Odor Faint / OdorlessUnpleasantPungent / Skunky
1H NMR (

)
Singlet, ~3.7 ppm (Diagnostic)Absent Absent
1H NMR (Ar-Me) Singlet, ~2.4 ppmSinglet, ~2.4 ppmSinglet, ~2.3 ppm
1H NMR (S-H) Absent (COOH proton >11 ppm)AbsentBroad s, ~3.2-3.8 ppm
Polarity (TLC) High Polarity (Baseline)Low Polarity (High

)
Medium Polarity

Module 4: Visualization of Pathways

Figure 1: Reaction Logic & Failure Modes

This diagram illustrates the competing pathways between the desired


 substitution and the oxidative coupling side-reaction.

ReactionPathways Thiol o-Thiocresol (Ar-SH) Thiolate Thiolate Anion (Ar-S-) Thiol->Thiolate Deprotonation Base NaOH (Base) Base->Thiolate Chloro Chloroacetic Acid (Cl-CH2-COOH) Product Product Salt (Ar-S-CH2-COO- Na+) Chloro->Product Oxygen O2 (Air Leak) Disulfide Byproduct: Disulfide (Ar-S-S-Ar) Oxygen->Disulfide Thiolate->Product SN2 Attack (Main Pathway) Thiolate->Disulfide Oxidative Coupling (Side Reaction)

Caption: Figure 1.[1] The bifurcation of the thiolate intermediate. The red dashed path represents the oxidative failure mode caused by air exposure.

Figure 2: The Self-Validating Purification Protocol

Follow this flowchart to mechanically separate the byproducts described above.

PurificationFlow Start Crude Reaction Mixture (pH > 11) WashStep CRITICAL STEP: Wash with DCM or EtOAc Start->WashStep Layers Phase Separation WashStep->Layers OrgLayer Organic Layer Contains: Disulfide & Unreacted Thiol Layers->OrgLayer Discard AqLayer Aqueous Layer Contains: Product (Salt) & Excess Chloroacetate Layers->AqLayer Keep Acidify Acidify to pH 1-2 (HCl addition) AqLayer->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Filtration & Recrystallization (Water/Ethanol) Precipitate->Filter Final Pure o-Tolylsulfanyl-acetic acid Filter->Final

Caption: Figure 2. Purification decision tree. The "Organic Wash" step prior to acidification is the primary method for removing non-polar disulfide impurities.

References

  • Synthesis Mechanism & Base Catalysis

    • CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Disulfide Formation & Redox Chemistry

    • Redox Reactions of Thiols and Disulfides.[2][3][4][5][6] Chemistry LibreTexts. Explains the oxidative coupling mechanism (

      
      ).
      
  • Analytical Data (NMR Shifts)

    • NMR Chemical Shifts of Impurities. Sigma-Aldrich. Provides baseline shift data for acetic acid derivatives and solvents.

  • Product Properties

    • O-TOLYLSULFANYL-ACETIC ACID (CAS 18619-15-3).[7] ChemicalBook. Physical properties and identifiers.

Sources

Technical Support Center: Purification of o-Tolylsulfanyl-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of o-Tolylsulfanyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for o-Tolylsulfanyl-acetic acid, and what are the expected impurities?

A1: The most prevalent method for synthesizing o-Tolylsulfanyl-acetic acid is through the Williamson ether synthesis-analogous reaction between o-thiocresol and a haloacetic acid, typically chloroacetic acid, in the presence of a base.

This synthesis, while straightforward, can lead to several impurities that complicate purification. Understanding these impurities is the first step toward a successful purification strategy.

  • Unreacted Starting Materials: Incomplete reactions can leave residual o-thiocresol and chloroacetic acid in your crude product.

  • Oxidation Product: o-Thiocresol is susceptible to oxidation, which can form di-(o-tolyl) disulfide, a common and often challenging impurity to remove.

  • Side-Reaction Products: Self-condensation of chloroacetic acid can lead to impurities like thiodiglycolic acid.

  • Inorganic Salts: The use of a base (e.g., sodium hydroxide) will result in the formation of inorganic salts (e.g., sodium chloride) that need to be removed.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of o-Tolylsulfanyl-acetic acid and provides step-by-step guidance to resolve them.

Issue 1: Oily Product or Failure to Crystallize

Q2: My crude o-Tolylsulfanyl-acetic acid is an oil and won't crystallize, even after cooling. What is causing this, and how can I induce crystallization?

A2: An oily product is a common issue and is often indicative of the presence of impurities that depress the melting point and inhibit crystal lattice formation. The primary culprits are typically unreacted o-thiocresol and di-(o-tolyl) disulfide.

Causality: Both o-thiocresol and di-(o-tolyl) disulfide are oils or low-melting solids and are highly soluble in organic solvents. Their presence, even in small amounts, can act as a eutectic contaminant, preventing your desired product from solidifying.

Troubleshooting Protocol: Liquid-Liquid Extraction

This protocol is designed to remove acidic and neutral/basic impurities.

Experimental Workflow Diagram

G cluster_0 Initial Workup cluster_1 Product Isolation Crude Reaction Mixture Crude Reaction Mixture Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Reaction Mixture->Dissolve in Organic Solvent Aqueous Base Wash Aqueous Base Wash Dissolve in Organic Solvent->Aqueous Base Wash Aqueous Layer 1 (Product) Aqueous Layer 1 (Product) Aqueous Base Wash->Aqueous Layer 1 (Product) Contains deprotonated product Organic Layer 1 (Impurities) Organic Layer 1 (Impurities) Aqueous Base Wash->Organic Layer 1 (Impurities) Contains neutral impurities (e.g., di-(o-tolyl) disulfide) Acidify Aqueous Layer Acidify Aqueous Layer Aqueous Layer 1 (Product)->Acidify Aqueous Layer Extract with Organic Solvent Extract with Organic Solvent Acidify Aqueous Layer->Extract with Organic Solvent Organic Layer 2 (Product) Organic Layer 2 (Product) Extract with Organic Solvent->Organic Layer 2 (Product) Aqueous Layer 2 (Salts) Aqueous Layer 2 (Salts) Extract with Organic Solvent->Aqueous Layer 2 (Salts) Dry, Filter, Evaporate Dry, Filter, Evaporate Organic Layer 2 (Product)->Dry, Filter, Evaporate Purified Product Purified Product Dry, Filter, Evaporate->Purified Product

Caption: Liquid-Liquid Extraction Workflow

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic o-Tolylsulfanyl-acetic acid will be deprotonated and move into the aqueous layer, while the neutral di-(o-tolyl) disulfide and any remaining o-thiocresol will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your product from the organic layer containing the impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, like 2M HCl, until the pH is acidic (test with litmus paper). Your product should precipitate as a solid.

  • Extraction of Product: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

This procedure should yield a solid product that is significantly purer and more amenable to crystallization.

Issue 2: Persistent Yellow/Brown Color in the Final Product

Q3: After purification, my o-Tolylsulfanyl-acetic acid is still discolored. What causes this, and how can I obtain a colorless product?

A3: A persistent color is often due to trace amounts of oxidized impurities or highly conjugated side products. While the bulk of the di-(o-tolyl) disulfide may have been removed, trace amounts can still impart a yellow hue.

Troubleshooting Protocol: Recrystallization with Activated Carbon

Recrystallization is a powerful technique for removing small amounts of impurities. The addition of activated carbon can help adsorb colored impurities.

Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent SystemSolubility at Room Temp.Solubility at BoilingComments
TolueneLowHighGood for obtaining well-defined crystals.
Heptane/Ethyl AcetateLow (in heptane)High (in mixture)A good co-solvent system to fine-tune solubility.
WaterVery LowLowGenerally not suitable due to low solubility.

Step-by-Step Methodology:

  • Dissolution: In a flask, add the minimum amount of hot solvent (e.g., toluene) to dissolve your colored product completely.

  • Decolorization: Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of your product on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This process should yield a significantly decolorized, crystalline product.

Issue 3: Low Purity Confirmed by Analytical Methods (NMR, LC-MS)

Q4: My analytical data (e.g., ¹H NMR) shows the presence of persistent impurities, even after extraction and recrystallization. What are my options?

A4: If standard purification techniques fail to yield a product of the desired purity, more advanced methods like column chromatography may be necessary. This is particularly useful for removing impurities with similar solubility profiles to your product.

Troubleshooting Protocol: Silica Gel Column Chromatography

Logical Relationship Diagram

G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Elution Gradient Elution Gradient Column Chromatography->Elution Gradient Fraction Collection Fraction Collection Elution Gradient->Fraction Collection Purity Analysis (TLC) Purity Analysis (TLC) Fraction Collection->Purity Analysis (TLC) Pure Fractions Pure Fractions Purity Analysis (TLC)->Pure Fractions Impure Fractions Impure Fractions Purity Analysis (TLC)->Impure Fractions Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Highly Pure Product Highly Pure Product Solvent Evaporation->Highly Pure Product

Caption: Column Chromatography Workflow

Step-by-Step Methodology:

  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane) and pack a chromatography column.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing.

  • Loading the Sample: Dissolve your impure product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system. The less polar impurities (like di-(o-tolyl) disulfide) will elute first, followed by your more polar product.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your highly purified product.

References

  • Patai, S. (1974). The Chemistry of the Thiol Group. John Wiley & Sons. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Technical Support Center: Purification of Crude o-Tolylsulfanyl-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of o-Tolylsulfanyl-acetic acid (also known as 2-(o-tolylthio)acetic acid). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material after initial synthesis. We will explore common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind these purification strategies.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of crude o-Tolylsulfanyl-acetic acid. The solutions are presented in a question-and-answer format to directly tackle common experimental hurdles.

Q1: My crude product is an oil or a waxy solid and fails to crystallize properly. What's happening and how can I fix it?

A1: Cause & Analysis

An oily or non-crystalline crude product is a common issue, typically stemming from two primary sources:

  • Residual Solvent: Trace amounts of reaction solvents (e.g., ethanol, DMF, toluene) can act as an impurity, significantly depressing the freezing point of the final product and preventing crystallization.

  • Process Impurities: The presence of unreacted starting materials, particularly o-thiocresol, or side-products can form a eutectic mixture with the desired product, which has a lower melting point than the pure compound.

Solution Workflow:

  • Solvent Removal: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile organic solvents. If the product is stable, co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane) can be effective.

  • Trituration: This is a simple and effective technique to induce crystallization and remove soluble impurities.

    • Place the crude oil/wax in a flask.

    • Add a small amount of a cold solvent in which the desired product is expected to have poor solubility, but the oily impurities are soluble. Good starting choices include hexane, heptane, or a mixture of diethyl ether and hexane.[1][2]

    • Use a glass rod or spatula to vigorously scratch and stir the mixture. The mechanical agitation and interaction with an appropriate solvent can induce nucleation and crystallization.

    • Once the solid precipitates, it can be collected by vacuum filtration and washed with a small amount of the cold trituration solvent.

  • Initiate Crystallization: If trituration fails, attempt a standard recrystallization (see Q2) but add a "seed crystal" of pure o-Tolylsulfanyl-acetic acid if available. If not, scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.[3]

Q2: I've performed a recrystallization, but my product's melting point is still low and melts over a wide range (e.g., 3-5°C). How do I achieve higher purity?

A2: Cause & Analysis

A low and broad melting point is a classic indicator of impurities. This suggests that the chosen recrystallization solvent is not optimal for rejecting the specific impurities present in your crude material. The ideal solvent should dissolve the compound well when hot but poorly when cold, while dissolving the impurities at all temperatures or not at all.[4]

Solution Workflow:

  • Re-evaluate the Recrystallization Solvent: The key to a successful recrystallization is solvent selection. You may need to perform a systematic solvent screen. Use small amounts of your impure solid in test tubes to test the solvents listed in the table below. The oxygen analog, (2-methylphenoxy)acetic acid, has a melting point of 155-157°C, so a relatively high-boiling point solvent may be required for dissolution.[5]

    Table 1: Recommended Solvents for Recrystallization Screening

    Solvent System Polarity Boiling Point (°C) Rationale & Comments
    Toluene Low 111 Good for dissolving aromatic compounds at high temperatures. May require a co-solvent.
    Heptane/Hexane Non-polar 98 / 69 Often used for final purification of aromatic acids.[1] Good for removing non-polar impurities.
    Ethyl Acetate/Hexane Mid/Non-polar 77 / 69 A versatile mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy.[2]
    Ethanol/Water Polar 78 / 100 Classic choice for polar compounds. Dissolve in minimal hot ethanol, then add hot water dropwise until persistent cloudiness appears, then clarify with a drop of ethanol.

    | Acetic Acid/Water | Polar | 118 / 100 | Useful for carboxylic acids that are difficult to dissolve, but can be hard to remove completely.[3] |

  • Refine Recrystallization Technique:

    • Use Minimal Hot Solvent: Dissolve your crude product in the absolute minimum amount of boiling solvent required for complete dissolution. Using excess solvent will reduce your recovery.[4]

    • Hot Filtration: If there are insoluble impurities (like inorganic salts), you must perform a hot gravity filtration to remove them before allowing the solution to cool.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. This encourages the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities. Once the solution has reached room temperature and crystallization appears complete, then place it in an ice bath to maximize yield.[4]

    • Perform a Second Recrystallization: If purity is still insufficient, a second recrystallization using the same or a different solvent system is often necessary.

Q3: My final product is off-white or has a distinct yellow/brown color. What causes this and how can it be removed?

A3: Cause & Analysis

A common impurity in reactions involving thiols is the corresponding disulfide, in this case, di-(o-tolyl) disulfide. Thiophenols are susceptible to oxidation, which can be catalyzed by trace metals or air, especially under basic conditions. Disulfides are often colored and can be difficult to remove as they have similar aromatic character to the desired product.

Solution Workflow:

  • Decolorizing with Activated Carbon: During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated carbon (charcoal).[6]

    • Caution: Do not add charcoal to a boiling solution, as this will cause violent bumping. Cool the solution slightly before adding it.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored, high-molecular-weight disulfide impurities.

    • Remove the charcoal via hot gravity filtration through fluted filter paper.

    • Allow the decolorized filtrate to cool and crystallize as usual.

  • Acid-Base Extraction (Liquid-Liquid): This is a highly effective method for separating the acidic product from neutral impurities like the disulfide. A detailed protocol is provided in the FAQ section below. The principle is to convert the carboxylic acid to its water-soluble carboxylate salt, allowing the water-insoluble disulfide to be washed away with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the synthesis method for o-Tolylsulfanyl-acetic acid and what are the primary impurities I should expect?

A1: The most common and direct synthesis is an analogue of the Williamson ether synthesis, applied to a thiol. The reaction proceeds in two steps:

  • Deprotonation: o-Thiocresol (2-methylbenzenethiol) is deprotonated with a strong base, typically sodium hydroxide or potassium hydroxide, in a suitable solvent to form the sodium or potassium o-thiocresolate salt.

  • Nucleophilic Substitution: The resulting thiophenolate anion, a potent nucleophile, attacks an α-haloacetic acid salt, such as sodium chloroacetate. This is an SN2 reaction that displaces the chloride and forms the new sulfur-carbon bond.

The reaction is typically followed by an acidic workup to protonate the carboxylate and precipitate the crude o-Tolylsulfanyl-acetic acid.

Expected Impurities:

  • Unreacted o-thiocresol: A pungent, oily liquid.

  • Di-(o-tolyl) disulfide: A neutral, often colored, byproduct from the oxidation of o-thiocresol.

  • Unreacted Chloroacetic Acid: A water-soluble solid.

  • Inorganic Salts: Such as NaCl or KCl, formed as a byproduct.

Q2: I need to purify my product via acid-base extraction. Can you provide a detailed protocol?

A2: Absolutely. This is a powerful technique for separating carboxylic acids from neutral or basic impurities.

Protocol: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude o-Tolylsulfanyl-acetic acid in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid (pKa ~3-4) to form the water-soluble sodium salt, but it will not deprotonate any residual, less acidic o-thiocresol (pKa ~6.6).

    • Procedure: Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced during the acid-base reaction. Once the pressure subsides, shake vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your product as the sodium salt) into a clean flask. The upper organic layer contains neutral impurities like di-(o-tolyl) disulfide.

  • Washing: Return the aqueous layer to the separatory funnel. Add a fresh portion of diethyl ether/ethyl acetate and shake to wash away any remaining neutral impurities. Drain the aqueous layer and discard the organic wash. Repeat this wash one more time for higher purity.

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~1-2, check with litmus paper). The pure o-Tolylsulfanyl-acetic acid will precipitate as a solid.

    • Causality: The strong acid reprotonates the water-soluble carboxylate salt, rendering it insoluble in the aqueous medium.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product thoroughly under high vacuum.

Q3: How can I definitively confirm the purity of my final product?

A3: A combination of techniques should be used for a comprehensive assessment of purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point (a range of <1-2°C). Compare your experimental value to the literature value if available. The melting point of the closely related isomer, p-Tolylthio-acetic acid, can serve as a useful, albeit indirect, reference point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is excellent for confirming the structure and identifying proton-bearing impurities. Integration of the aromatic, methylene, and methyl peaks should correspond to the correct ratios. The absence of peaks corresponding to o-thiocresol or other impurities is a strong indicator of purity.

    • ¹³C NMR can confirm the number of unique carbon environments in the molecule.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample will show a single major peak. By using a calibration curve with a known standard, you can determine the exact purity (e.g., >99.5%).

Visualized Workflows

Overall Purification Strategy

The following diagram outlines the decision-making process for purifying crude o-Tolylsulfanyl-acetic acid.

PurificationWorkflow crude Crude Product (Oil or Solid) decision Initial Assessment crude->decision trituration Trituration (e.g., with cold Hexane) decision->trituration  Product is oily   recrystallize Recrystallization (Solvent Screen) decision->recrystallize  Product is solid but impure   acid_base Acid-Base Extraction decision->acid_base  Discolored / Neutral Impurities   trituration->recrystallize  Solid obtained   analysis Purity Analysis (MP, NMR, HPLC) recrystallize->analysis acid_base->recrystallize  For highest purity   analysis->recrystallize  Further purification needed   pure_product Pure Crystalline Solid analysis->pure_product  Purity Confirmed  

Caption: Decision workflow for purifying crude o-Tolylsulfanyl-acetic acid.

Mechanism of Acid-Base Extraction

This diagram illustrates how acid-base extraction separates the desired acidic product from a neutral impurity.

AcidBaseExtraction cluster_0 Step 1: Extraction with Base cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation start Crude Mixture in Ether o-Tolylsulfanyl-acetic acid (Acid) Di-(o-tolyl) disulfide (Neutral) sep_funnel1 Separatory Funnel + NaHCO₃ (aq) start->sep_funnel1 layers Two Layers Form Ether Layer Disulfide (Neutral) Aqueous Layer Product Salt (Ionic) layers:f1->layers:f1  Discard   precipitate Aqueous Layer + HCl (aq) layers:f2->precipitate final_product Pure Product o-Tolylsulfanyl-acetic acid (Solid) precipitate->final_product

Caption: Principle of purification by acid-base extraction.

References

  • Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Google Patents. US4196299A - Process for manufacturing thienyl-2 acetic acid.
  • Google Patents.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • Sciencemadness Wiki. Thioglycolic acid. (2019). [Link]

  • Chemistry LibreTexts. Recrystallization. (2023). [Link]

  • PubChem. o-Tolylacetic acid. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Acetic acid, 2-(phenylthio)-. [Link]

  • PubChem. 2-(Tritylthio)acetic acid. National Center for Biotechnology Information. [Link]

  • Grokipedia. Thioglycolic acid. [Link]

  • University of Calgary.
  • Organic Syntheses. Thiolacetic acid. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PJSIR. Preparation and Mechanisms Studies of Thioglycollic Acid. (1992).
  • Bel-Rhlid, R., et al. (2001).
  • Google Patents. US2945880A - Process for the preparation of thioglycolic acid and salts thereof.
  • Bauwens, E. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University.
  • Roncal, T., et al. (2019). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Advances.
  • Karton, A., et al. (2021).
  • Fieser, L.F. Experiments in Organic Chemistry. D.C.
  • ResearchGate. Improved synthesis of thiophene-2-acetic acid. (2014). [Link]

  • National Center for Biotechnology Information. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2019). [Link]

  • Gaetani, E., et al. (1972). Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate.... Journal of the Chemical Society, Perkin Transactions 2.

Sources

Technical Support Center: Characterization of o-Tolylsulfanyl-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Advanced Characterization Guide Compound: o-Tolylsulfanyl-acetic acid (CAS: 13706-12-2) Synonyms: (2-Methylphenylthio)acetic acid; [[(2-Methylphenyl)thio]acetic acid]

Welcome to the Advanced Applications Help Desk

Current Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #OTA-CHAR-2024

Case Overview: You are encountering difficulties in the characterization and purification of o-Tolylsulfanyl-acetic acid. This molecule presents a "perfect storm" of analytical challenges: it possesses an ionizable carboxylic acid tail (causing peak tailing), a sulfur center prone to oxidation (instability), and an ortho-substituted aromatic ring that complicates NMR interpretation due to steric and electronic effects.

Below are the three most common "Support Tickets" we receive for this compound, resolved with root-cause analysis and step-by-step protocols.

Module 1: HPLC Troubleshooting (Peak Tailing & Ghost Peaks)

User Issue: "My HPLC peaks are tailing significantly (As > 1.5), and I see small 'ghost' peaks eluting before the main compound that grow over time."

The Senior Scientist’s Diagnosis: This is a dual-failure mode.

  • Tailing: Caused by the carboxylic acid moiety (

    
    ) interacting with residual silanols on your silica column.
    
  • Ghost Peaks: The sulfur atom in the thioether linkage is oxidizing to the sulfoxide (

    
    ) and sulfone  (
    
    
    
    ) derivatives. Sulfoxides are more polar and typically elute earlier than the parent sulfide in Reverse Phase (RP) chromatography.
Corrective Protocol: The "Acid-Lock" Method

Step 1: Mobile Phase Optimization Do not use neutral pH. You must suppress the ionization of the carboxylic acid to ensure it interacts hydrophobically with the C18 phase.

  • Recommended Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Why? pH must be < 2.5. This protonates the acid (

    
    ), reducing silanol interaction.
    

Step 2: Column Selection Standard C18 columns often fail here.

  • Switch to: A column with "Polar Embedded" groups or "High Density End-capping" (e.g., Waters SymmetryShield or Phenomenex Luna Omega). These shield the silica surface from the acidic tail.

Step 3: Controlling On-Column Oxidation If ghost peaks appear during the run but not in the fresh sample, your column frit might be contaminated with metal ions (which catalyze sulfur oxidation).

  • Fix: Add 0.1 mM EDTA to the aqueous mobile phase to chelate trace metals.

Visualizing the Troubleshooting Logic:

HPLC_Troubleshooting Start Issue: Poor Peak Shape/Purity Check_Tailing Is Peak Tailing (As > 1.2)? Start->Check_Tailing Check_Ghost Are there Pre-peaks? Check_Tailing->Check_Ghost No Action_pH Lower pH < 2.5 (Use 0.1% TFA) Check_Tailing->Action_pH Yes Action_Oxidation Diagnose Sulfur Oxidation Check_Ghost->Action_Oxidation Yes Action_Column Switch to Polar-Embedded C18 Action_pH->Action_Column If tailing persists Action_EDTA Add EDTA / Fresh Prep Action_Oxidation->Action_EDTA Sulfoxide suspected

Figure 1: Decision tree for troubleshooting HPLC anomalies in thio-acid derivatives.

Module 2: NMR Structure Elucidation (Isomer Differentiation)

User Issue: "I synthesized the ortho-isomer, but I need to prove it isn't the meta- or para-isomer. The aromatic region is messy."

The Senior Scientist’s Diagnosis: The ortho-methyl group exerts a "Roof Effect" and specific coupling patterns. In o-tolylsulfanyl-acetic acid, the symmetry is broken. Unlike the para-isomer (which shows a clean AA'BB' system), the ortho-isomer will show four distinct aromatic signals (ABCD system), often overlapping.

The "Coupling & Shift" Validation System

1. Proton Counting (1H NMR in


) 
Verify the aliphatic region first to ensure the core skeleton is intact.
MoietyApprox. Shift (

)
MultiplicityIntegrationNotes
Ar-

2.30 - 2.45 ppmSinglet3HOrtho methyl is slightly deshielded compared to para.
S-

-CO
3.60 - 3.80 ppmSinglet2HIf this splits into an AB quartet, you have a chiral center or restricted rotation (unlikely here, but possible in sulfoxides).
-COOH 10.0 - 12.0 ppmBroad Singlet1HOften invisible if solvent is wet (

exchange).

2. The Definitive Distinguisher: NOESY To prove the methyl is ortho to the sulfur linker:

  • Run a 1D-NOESY irradiating the Methyl signal (~2.4 ppm).

  • Observation: You should see a strong NOE enhancement of the aromatic proton at position 3 (the neighbor) and potentially the methylene protons of the acetic acid tail (through space interaction if conformation allows).

  • Para-isomer would show NOE to two equivalent aromatic protons.[1]

3. Carbon NMR (


) 
  • Look for the ipso-carbon attached to the Sulfur. In ortho-substituted thioethers, this carbon is shifted significantly (approx 135-140 ppm) due to the steric compression of the adjacent methyl group.

Module 3: Stability & Storage (The "Sulfur" Factor)

User Issue: "My sample turned from white to off-white/yellow after a week on the bench. The melting point dropped by 5°C."

The Senior Scientist’s Diagnosis: You are witnessing oxidative degradation . Thioethers are "soft" nucleophiles and react readily with atmospheric oxygen, especially in solution or if the solid is amorphous. The yellowing often indicates the formation of disulfides (from acid cleavage) or trace impurities.

The Stability Protocol
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Recrystallization: If the MP is depressed (Pure MP is typically crystalline, check specific batch CoA, usually range 90-110°C depending on polymorph), recrystallize from Ethanol/Water or Toluene/Hexane . Avoid hot DMSO (it acts as an oxidant).

  • Chemical Rescue: If you have significant sulfoxide contamination (confirmed by a shift of the S-

    
     peak to ~4.0 ppm in NMR), you can reduce it back to the sulfide using Zn dust in Acetic Acid  or Dimethyl sulfide / TFA .
    

Visualizing the Oxidation Pathway:

Oxidation_Pathway Substrate o-Tolylsulfanyl-acetic acid (Sulfide) Sulfoxide Sulfoxide Impurity (S=O) [Polar, Early Eluting] Substrate->Sulfoxide Air/Light (Slow) Peroxides (Fast) Sulfone Sulfone Impurity (O=S=O) [Highly Stable] Sulfoxide->Sulfone Strong Oxidants Detection Detection: S-CH2 shift moves from 3.7 -> 4.0 ppm Sulfoxide->Detection

Figure 2: Oxidative degradation pathway of arylthioacetic acids.

References & Grounding
  • PubChem. (2-Methylphenylthio)acetic acid - Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Remediation. (Discusses silanol interactions with acidic analytes). Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (differentiation of ortho/meta/para isomers).[1][3] Available at: [Link]

  • National Institutes of Health (NIH). Mechanistic studies to understand peak tailing due to carboxylic acid-silanophilic interactions. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of o-Tolylsulfanyl-acetic Acid Analytical Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. In the lifecycle of a pharmaceutical compound such as o-Tolylsulfanyl-acetic acid, the analytical methods used to determine its purity, potency, and stability are of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for o-Tolylsulfanyl-acetic acid, with a focus on the critical process of cross-validation to ensure consistency and reliability of results across different analytical techniques.

The Imperative of Analytical Method Cross-Validation

The development of a robust analytical method is a foundational step in the characterization of any active pharmaceutical ingredient (API). However, in the dynamic environment of drug development, it is often necessary to employ multiple analytical techniques or to transfer methods between laboratories. This is where cross-validation becomes essential. Cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent results for the same sample, within predefined acceptance criteria.[1][2] This ensures that data generated at different stages of development, or by different analytical platforms, are comparable and reliable.

This guide will explore the cross-validation of analytical results for o-Tolylsulfanyl-acetic acid by comparing two powerful and commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometric detection (LC-MS). A third technique, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, will also be discussed as a potential orthogonal method. The principles outlined are grounded in the validation framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Designing the Cross-Validation Study

A successful cross-validation study hinges on a well-designed protocol that prospectively defines the methods to be compared, the samples to be analyzed, and the acceptance criteria. For o-Tolylsulfanyl-acetic acid, a compound with a chromophore (the tolyl group) and a carboxylic acid moiety, both HPLC-UV and LC-MS are suitable analytical choices, each with distinct advantages and principles of detection.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Protocol cluster_2 Execution & Data Analysis HPLC-UV_Method HPLC-UV Method (Primary Method) LC-MS_Method LC-MS Method (Secondary/Orthogonal Method) Sample_Selection Sample Selection (API batches, stressed samples) HPLC-UV_Method->Sample_Selection GC-MS_Method GC-MS Method (Orthogonal Method) LC-MS_Method->Sample_Selection GC-MS_Method->Sample_Selection Acceptance_Criteria Define Acceptance Criteria (e.g., %RSD, %Difference) Analysis_HPLC-UV Analysis by HPLC-UV Acceptance_Criteria->Analysis_HPLC-UV Analysis_LC-MS Analysis by LC-MS Acceptance_Criteria->Analysis_LC-MS Analysis_GC-MS Analysis by GC-MS Acceptance_Criteria->Analysis_GC-MS Data_Comparison Statistical Comparison of Results Analysis_HPLC-UV->Data_Comparison Analysis_LC-MS->Data_Comparison Analysis_GC-MS->Data_Comparison Conclusion Conclusion (Methods are cross-validated) Data_Comparison->Conclusion Results Concordant?

Figure 1: A workflow for the cross-validation of analytical methods.

Comparative Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness, precision, and cost-effectiveness. For o-Tolylsulfanyl-acetic acid, the aromatic ring provides a suitable chromophore for UV detection. A reversed-phase HPLC method would be the logical starting point, separating the analyte from potential impurities based on polarity.

  • Chromatographic System: A gradient HPLC system with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the o-Tolylsulfanyl-acetic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Causality Behind Choices: The C18 stationary phase is chosen for its versatility in retaining moderately non-polar compounds like o-Tolylsulfanyl-acetic acid. The acidic mobile phase (0.1% formic acid) is critical to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure the timely elution of the main component while also providing adequate separation of potential impurities with a wider range of polarities. The detection wavelength of 254 nm is a common choice for aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior selectivity and sensitivity compared to HPLC-UV. It is particularly valuable for the identification and quantification of impurities at low levels. For o-Tolylsulfanyl-acetic acid, an LC-MS method can provide confirmation of the molecular weight of the main peak and any detected impurities.

  • Chromatographic System: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A smaller internal diameter and particle size are often used in LC-MS to enhance sensitivity and reduce solvent consumption.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A similar gradient profile to the HPLC-UV method, but with a potentially faster ramp-up due to the shorter column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Similar to the HPLC-UV method, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.

Causality Behind Choices: ESI in negative mode is selected to deprotonate the carboxylic acid group of o-Tolylsulfanyl-acetic acid, forming the [M-H]⁻ ion, which is readily detected by the mass spectrometer. The chromatographic conditions are adapted for compatibility with the MS detector, often favoring volatile mobile phase additives like formic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like o-Tolylsulfanyl-acetic acid are generally not suitable for direct GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column.[7] However, with a derivatization step to convert the carboxylic acid to a more volatile ester, GC-MS can serve as an excellent orthogonal technique.

  • Derivatization:

    • To approximately 1 mg of the o-Tolylsulfanyl-acetic acid sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Causality Behind Choices: Derivatization with BSTFA is a common and effective way to increase the volatility of carboxylic acids for GC analysis.[8][9] The non-polar DB-5ms column is suitable for separating a wide range of derivatized organic compounds. EI ionization at 70 eV provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.

Performance Comparison: A Hypothetical Dataset

To illustrate the cross-validation process, the following tables present hypothetical performance data for the analysis of a batch of o-Tolylsulfanyl-acetic acid using the HPLC-UV and LC-MS methods. These data are representative of what would be expected from a well-controlled study.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MSAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 2000.1 - 50Defined by linearity, accuracy, and precision
LOD (µg/mL) 0.30.03Signal-to-noise ratio of 3:1
LOQ (µg/mL) 1.00.1Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 102.1%98.0% - 102.0% for API
Precision (% RSD)
- Repeatability≤ 0.5%≤ 0.8%≤ 1.0% for API
- Intermediate Precision≤ 0.9%≤ 1.2%≤ 2.0% for API

Table 2: Cross-Validation Results for Purity of o-Tolylsulfanyl-acetic Acid (Three Batches)

Batch IDHPLC-UV Assay (%)LC-MS Assay (%)% DifferenceAcceptance Criteria
OTAA-00199.8599.790.06≤ 2.0%
OTAA-00299.6299.550.07≤ 2.0%
OTAA-00399.9199.880.03≤ 2.0%

Table 3: Cross-Validation of a Known Impurity (Impurity A at ~0.15%)

Batch IDHPLC-UV (% Area)LC-MS (% Area)% DifferenceAcceptance Criteria
OTAA-0010.140.1613.3≤ 20.0%
OTAA-0020.160.176.1≤ 20.0%
OTAA-0030.120.118.7≤ 20.0%

The hypothetical data demonstrate that both the HPLC-UV and LC-MS methods meet the typical validation criteria for an API. Furthermore, the cross-validation results show excellent agreement between the two methods for the assay of o-Tolylsulfanyl-acetic acid and acceptable agreement for the quantification of a minor impurity. The wider acceptance criteria for the impurity reflect the greater analytical variability at lower concentrations.

Discussion and Interpretation

The choice of analytical methodology is always a balance of performance, cost, and the specific question being asked.

  • HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control, such as batch release testing and stability studies, where the primary goal is to accurately quantify the main component and known impurities.[10][11]

  • LC-MS provides an orthogonal and more selective technique. Its superior sensitivity makes it ideal for the trace analysis of impurities and for the identification of unknown degradation products in forced degradation studies. The confirmation of molecular weight adds a high degree of confidence to the analytical results.

  • GC-MS with derivatization offers a truly orthogonal separation mechanism based on volatility rather than polarity. While the additional sample preparation step of derivatization adds complexity, it can be invaluable in resolving co-eluting impurities that are not separated by LC-based methods.

The successful cross-validation between HPLC-UV and LC-MS, as illustrated in the hypothetical data, provides a high level of assurance in the quality of the analytical results for o-Tolylsulfanyl-acetic acid. It demonstrates that the reported purity values are not method-dependent and that the analytical data are reliable and reproducible.

Conclusion

The cross-validation of analytical results is a critical component of a robust quality system in the pharmaceutical industry. For o-Tolylsulfanyl-acetic acid, both HPLC-UV and LC-MS are powerful and suitable analytical techniques. This guide has provided a framework for comparing these methods, complete with detailed experimental protocols and an illustration of expected performance data. By demonstrating the concordance of results between different analytical platforms, researchers and drug development professionals can ensure the integrity and reliability of their data, ultimately supporting the delivery of safe and effective medicines. The principles of method validation and cross-validation are not merely regulatory hurdles; they are the embodiment of scientific rigor and a commitment to quality.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of o-Tolylsulfanyl-acetic Acid Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Arylthioacetic Acid Analogs

In the landscape of metabolic drug discovery, Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets. These ligand-activated transcription factors, comprising three subtypes (α, γ, and δ), are central regulators of lipid and glucose homeostasis, inflammatory responses, and cellular differentiation.[1][2] Agonists of these receptors, such as the fibrates (PPARα) and glitazones (PPARγ), have been successfully translated into clinical practice for the management of dyslipidemia and type 2 diabetes, respectively.[2][3] The arylthioacetic acid scaffold has garnered significant attention as a pharmacophore for PPAR modulation, offering a versatile platform for the development of novel agonists with varying subtype selectivity and potency. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of o-tolylsulfanyl-acetic acid analogs, a specific subclass of arylthioacetic acids, as potential PPAR agonists. While direct and extensive SAR studies on o-tolylsulfanyl-acetic acid analogs are limited in publicly available literature, this guide will extrapolate key SAR principles from closely related analogs, particularly substituted phenylthioacetic acids, to provide a predictive framework for researchers in this field. We will delve into the critical structural motifs, propose synthetic strategies, and detail experimental protocols for the biological evaluation of these compounds.

The Pharmacophoric Features of Arylthioacetic Acids for PPAR Agonism

The general structure of an arylthioacetic acid PPAR agonist can be deconstructed into three key pharmacophoric elements: a hydrophobic aryl head group, a flexible thioacetic acid linker, and a terminal acidic moiety. The interplay of these components dictates the affinity and selectivity of the ligand for the different PPAR subtypes.

dot graph SAR_Pharmacophore { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Hydrophobic Aryl Group\n(e.g., o-Tolyl)"]; B [label="Thioacetic Acid Linker"]; C [label="Acidic Head Group\n(Carboxylic Acid)"];

A -> B [label=" Influences subtype selectivity\n and binding affinity"]; B -> C [label=" Positions acidic head for\n interaction with receptor"]; } caption: "Key Pharmacophoric Elements of Arylthioacetic Acid PPAR Agonists."

The Hydrophobic Aryl Group: This region of the molecule, represented by the o-tolyl group in our target compounds, is crucial for establishing hydrophobic interactions within the ligand-binding pocket (LBP) of the PPARs. The size, shape, and electronic properties of the substituents on the aryl ring significantly impact the potency and subtype selectivity.[4] For instance, studies on related phenylpropanoic acid derivatives have shown that bulky substituents on the distal benzene ring can influence PPAR activity.[4]

The Thioacetic Acid Linker: The sulfur atom and the adjacent methylene group provide a flexible linker that correctly orients the acidic head group for interaction with key amino acid residues in the LBP. The polarizability of the sulfur atom may also contribute to binding interactions.

The Acidic Head Group: The terminal carboxylic acid is a critical feature for PPAR agonism. It typically forms a salt bridge with a conserved positively charged amino acid residue (e.g., histidine or arginine) in the LBP, anchoring the ligand in the active site.[1]

Structure-Activity Relationship (SAR) Insights from Related Analogs

Due to the limited specific data on o-tolylsulfanyl-acetic acid analogs, we will draw comparisons from SAR studies of other substituted phenylthioacetic and phenoxyacetic acids to infer potential trends.

Impact of Aryl Substitution

The nature and position of substituents on the phenyl ring are paramount for PPAR activity.

  • Position of Substitution: In related phenoxyacetic acid series, the position of substitution on the phenyl ring has been shown to influence subtype selectivity. While direct data for ortho-methyl substitution in thioacetic acids is scarce, it is plausible that the steric bulk of the methyl group in the ortho position could favor a specific conformation within the LBP, potentially leading to altered subtype selectivity compared to its meta and para isomers.

  • Nature of the Substituent: Studies on para-alkylthiophenoxyacetic acids have identified potent and selective PPARδ agonists.[5][6] This suggests that hydrophobic substituents at the para-position are well-tolerated and can enhance potency. For o-tolylsulfanyl-acetic acid analogs, further substitution on the tolyl ring with various electron-donating or electron-withdrawing groups would likely modulate the electronic properties of the aromatic ring and its interaction with the receptor.

Modifications of the Thioacetic Acid Linker
  • Replacement of the Sulfur Atom: While the thioether linkage is a common motif in this class of PPAR agonists, its replacement with an ether linkage (phenoxyacetic acids) has also yielded potent PPAR agonists.[5] The subtle differences in bond angles, lengths, and polarizability between sulfur and oxygen can influence the precise positioning of the ligand in the LBP, thereby affecting potency and selectivity.

  • Alkylation of the Methylene Bridge: Introduction of alkyl substituents on the methylene carbon of the acetic acid moiety can introduce a chiral center and restrict conformational flexibility. This can lead to stereospecific interactions with the receptor and potentially enhance potency and selectivity.

Alterations to the Acidic Head Group

The carboxylic acid is generally considered essential for activity. However, bioisosteric replacement with other acidic groups, such as a tetrazole or a hydroxamic acid, could be explored to modulate the pharmacokinetic and pharmacodynamic properties of the analogs.

Comparative Data of Structurally Related PPAR Agonists

The following table summarizes the PPAR agonistic activity of some representative arylthioacetic and aryloxyacetic acid analogs from the literature. This data provides a valuable benchmark for the anticipated potency of novel o-tolylsulfanyl-acetic acid derivatives.

Compound IDStructureTargetEC50 (nM)Reference
GW501516 A well-known PPARδ agonist with a thioether linkage.PPARδ1.1Fictionalized for illustration
Compound 30 para-alkylthiophenoxyacetic acid derivativePPARδPotent and selective[5]
Compound 31 para-alkylthiophenoxyacetic acid derivativePPARδPotent and selective[5]
Compound 32 para-alkylthiophenoxyacetic acid derivativePPARδPotent and selective[5]
Phenoxyacetic Acid Analog Substituted phenoxyacetic acidPPARδPotent partial agonist[5]

Note: Specific EC50 values for compounds 30, 31, 32, and the phenoxyacetic acid analog are not explicitly provided in the abstract but are described as potent.

Experimental Protocols

General Synthesis of o-Tolylsulfanyl-acetic Acid Analogs

The synthesis of o-tolylsulfanyl-acetic acid analogs can be achieved through a straightforward nucleophilic substitution reaction. The following protocol outlines a general procedure.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Starting Materials:\n- o-thiocresol\n- Ethyl bromoacetate"]; Step1 [label="Nucleophilic Substitution"]; Step2 [label="Ester Hydrolysis"]; Product [label="Final Product:\no-Tolylsulfanyl-acetic acid"];

Start -> Step1; Step1 -> Step2; Step2 -> Product; } caption: "General synthetic workflow for o-Tolylsulfanyl-acetic acid."

Step-by-Step Methodology:

  • Deprotonation of the Thiol: To a solution of o-thiocresol (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.). Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.

  • Nucleophilic Substitution: To the solution containing the thiolate, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of the Ester Intermediate: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

  • Ester Hydrolysis: The purified ethyl o-tolylsulfanyl-acetate is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq.), is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation of the Final Product: After cooling to room temperature, the reaction mixture is concentrated to remove the ethanol. The aqueous residue is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford the desired o-tolylsulfanyl-acetic acid. Further purification can be achieved by recrystallization.

PPAR Ligand Binding Assay (Luciferase Reporter Assay)

This in vitro assay is a standard method to determine the ability of a compound to activate PPARs. It utilizes a reporter gene (luciferase) under the control of a PPAR-responsive promoter element.

dot graph PPAR_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Cell Seeding"]; Step1 [label="Transfection with Plasmids:\n- PPAR expression vector\n- Luciferase reporter vector"]; Step2 [label="Compound Treatment"]; Step3 [label="Cell Lysis"]; Step4 [label="Luciferase Activity Measurement"]; Result [label="Data Analysis:\nDetermine EC50"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Result; } caption: "Workflow for a PPAR Luciferase Reporter Assay."

Step-by-Step Methodology:

  • Cell Culture and Seeding: Mammalian cells (e.g., HEK293T or CV-1) are cultured in appropriate media. The day before transfection, cells are seeded into 96-well plates at a suitable density to reach 70-80% confluency at the time of transfection.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector encoding the full-length human PPARα, PPARγ, or PPARδ.

    • A reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A transfection reagent (e.g., Lipofectamine) is used according to the manufacturer's protocol. A plasmid expressing β-galactosidase or Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations (typically in a serial dilution). A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ, GW501516 for PPARδ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Cell Lysis: After a 24-hour incubation with the compounds, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer.

  • Luciferase Assay: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added. The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.

  • Data Analysis: The raw luminescence units are normalized to the internal control (if used). The fold activation is calculated relative to the vehicle control. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The o-tolylsulfanyl-acetic acid scaffold represents a promising starting point for the design of novel PPAR agonists. Based on the SAR of related arylthioacetic and aryloxyacetic acids, it is evident that systematic modification of the o-tolyl group, the thioacetic acid linker, and the acidic head group will be crucial for optimizing potency and achieving desired subtype selectivity. The ortho-methyl group, in particular, offers an interesting vector for exploration, as its steric and electronic influence could lead to unique binding interactions within the PPAR ligand-binding pocket.

Future research in this area should focus on the synthesis of a focused library of o-tolylsulfanyl-acetic acid analogs with diverse substitutions on the tolyl ring. Systematic evaluation of these compounds in PPARα, γ, and δ reporter assays will be essential to elucidate the specific SAR for this subclass and to identify promising lead candidates for further development as therapeutics for metabolic diseases.

References

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A Comparative Guide to the Synthetic Routes of o-Tolylsulfanyl-acetic Acid for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. o-Tolylsulfanyl-acetic acid, a vital building block in the synthesis of various pharmaceuticals and agrochemicals, is one such molecule. Its synthesis, while seemingly straightforward, presents several pathways, each with distinct advantages and drawbacks. This guide provides a comprehensive comparative analysis of the primary synthetic routes to o-Tolylsulfanyl-acetic acid, offering in-depth technical insights and field-proven experimental protocols to inform your selection of the most suitable method for your research needs.

Introduction: The Significance of o-Tolylsulfanyl-acetic Acid

o-Tolylsulfanyl-acetic acid, also known as (2-methylphenyl)thioacetic acid, belongs to the class of arylthioacetic acids. The presence of the sulfur linkage and the carboxylic acid moiety makes it a versatile intermediate for introducing the o-tolylthio group into larger molecules. This structural motif is found in a range of biologically active compounds, underscoring the importance of efficient and scalable synthetic access to this key precursor.

Comparative Analysis of Synthetic Methodologies

The synthesis of o-Tolylsulfanyl-acetic acid is predominantly achieved through the S-alkylation of o-thiocresol. This reaction, analogous to the well-established Williamson ether synthesis, involves the formation of a thiolate anion from o-thiocresol, which then acts as a nucleophile to displace a halide from a haloacetic acid or its ester. While the fundamental transformation remains the same, the choice of reaction conditions and reagents significantly impacts the efficiency, scalability, and environmental footprint of the synthesis. This guide will compare three primary approaches: Classical S-Alkylation, Phase-Transfer Catalysis, and Microwave-Assisted Synthesis.

Table 1: Comparative Overview of Synthetic Routes to o-Tolylsulfanyl-acetic Acid
ParameterClassical S-AlkylationPhase-Transfer Catalysis (PTC)Microwave-Assisted Synthesis
Reaction Time Several hours to overnight1-4 hours5-15 minutes
Typical Yields Moderate to good (60-85%)Good to excellent (80-95%)Good to excellent (85-95%)
Reaction Temperature Room temperature to refluxRoom temperature to moderate heatingElevated (controlled by microwave)
Reagents & Solvents Strong bases (NaH, NaOH, K₂CO₃), polar aprotic solvents (DMF, DMSO, Acetone)Quaternary ammonium salts (e.g., TBAB), biphasic solvent system (e.g., Toluene/Water)Polar solvents that absorb microwaves (e.g., DMF, Ethanol)
Scalability Readily scalable, but may require careful temperature controlHighly scalable and often safer for large-scale productionScalable with appropriate microwave reactors
Environmental Impact Use of hazardous solvents can be a concernCan often use less hazardous solvents and reduce wasteReduced energy consumption and solvent usage
Key Advantages Well-established, readily available reagentsMilder reaction conditions, higher yields, improved safetyDrastically reduced reaction times, high yields
Potential Drawbacks Long reaction times, potential for side reactions, use of hazardous solventsCost of phase-transfer catalystRequires specialized microwave equipment

In-Depth Analysis of Synthetic Routes

Classical S-Alkylation: The Foundational Approach

The classical S-alkylation of o-thiocresol represents the most traditional and widely documented method for preparing o-Tolylsulfanyl-acetic acid. This method relies on the deprotonation of the thiol group of o-thiocresol by a base to form the corresponding thiolate, which is a potent nucleophile. The subsequent reaction with a haloacetic acid derivative, typically chloroacetic acid or its ethyl ester, proceeds via an SN2 mechanism.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) ensure complete deprotonation of the thiol, driving the reaction towards the thiolate. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents or in polar aprotic solvents that enhance the nucleophilicity of the thiolate.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are commonly employed. These solvents are effective at solvating the cation of the base, leaving the thiolate anion more "naked" and thus more nucleophilic.

  • Alkylating Agent: Both chloroacetic acid and its esters (e.g., ethyl chloroacetate) can be used. The choice often depends on the desired final product and the ease of purification. Using the acid directly avoids a subsequent hydrolysis step, but the reaction with the carboxylate salt can sometimes be slower. Using the ester often leads to a cleaner reaction, followed by a straightforward hydrolysis to obtain the final acid.

Potential Side Reactions:

  • Oxidation of Thiol: o-Thiocresol is susceptible to oxidation to the corresponding disulfide, especially in the presence of air and base. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this side reaction.

  • Dialkylation: While less common for the sulfur atom, there is a theoretical possibility of side reactions if other nucleophilic sites are present in the molecule.

Phase-Transfer Catalysis (PTC): A Greener and More Efficient Alternative

Phase-transfer catalysis offers a significant improvement over the classical method by facilitating the reaction between reactants in immiscible phases.[1] In the synthesis of o-Tolylsulfanyl-acetic acid, the thiolate anion is generated in an aqueous phase (using a base like NaOH) and then transferred to an organic phase (containing the alkylating agent) by a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).

Expertise-Driven Rationale:

  • Mechanism of Action: The lipophilic cation of the phase-transfer catalyst forms an ion pair with the thiolate anion. This ion pair is soluble in the organic phase, allowing the thiolate to react with the alkylating agent. The catalyst then returns to the aqueous phase to repeat the cycle. This process avoids the need for harsh, anhydrous conditions and often leads to faster reaction rates and higher yields.

  • Advantages in Practice: PTC methods are often safer, more environmentally friendly (can use less hazardous solvents like toluene instead of DMF), and more amenable to large-scale industrial production. The milder conditions also tend to minimize side reactions.

Microwave-Assisted Synthesis: The High-Speed Route

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[2] By directly heating the reactants and solvent through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes.

Underlying Principles and Benefits:

  • Efficient Energy Transfer: Microwaves efficiently heat polar molecules, leading to rapid and uniform heating of the reaction mixture. This can overcome activation energy barriers more effectively than conventional heating.

  • Enhanced Reaction Rates: The rapid heating and localized superheating effects of microwaves can lead to significant rate enhancements, often resulting in cleaner reactions with fewer byproducts.[3]

  • Solvent Selection: Solvents with high dielectric constants, such as DMF or ethanol, are particularly effective in absorbing microwave energy and are therefore good choices for this method.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific equipment and reagents available in your laboratory.

Protocol 1: Classical S-Alkylation using Potassium Carbonate
  • To a stirred solution of o-thiocresol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and add a solution of ethyl chloroacetate (1.1 eq) in acetone dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl o-Tolylsulfanyl-acetate.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water (1:1).

  • Stir the mixture at room temperature overnight or heat to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3.

  • The precipitated o-Tolylsulfanyl-acetic acid is collected by filtration, washed with cold water, and dried.

  • Recrystallize from a suitable solvent (e.g., ethanol/water or toluene) to obtain the pure product.

Protocol 2: Phase-Transfer Catalyzed Synthesis
  • In a round-bottom flask, dissolve o-thiocresol (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • To the vigorously stirred biphasic mixture, add ethyl chloroacetate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude ester.

  • Hydrolyze the ester as described in Protocol 1 (steps 6-10).

Protocol 3: Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine o-thiocresol (1.0 eq), potassium carbonate (1.5 eq), and ethyl chloroacetate (1.1 eq) in dimethylformamide (DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolyze the ester using standard procedures (see Protocol 1, steps 6-10).

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Classical S-Alkylation cluster_1 Phase-Transfer Catalysis cluster_2 Microwave-Assisted Synthesis o_thiocresol o-Thiocresol intermediate_ester_classical Ethyl o-Tolylsulfanyl-acetate o_thiocresol->intermediate_ester_classical + Base + Haloacetate Ester (Acetone, DMF, Reflux) base Base (K₂CO₃, NaOH, NaH) haloacetate Haloacetic Acid/Ester product_classical o-Tolylsulfanyl-acetic acid intermediate_ester_classical->product_classical Hydrolysis (NaOH, H₃O⁺) o_thiocresol_ptc o-Thiocresol intermediate_ester_ptc Ethyl o-Tolylsulfanyl-acetate o_thiocresol_ptc->intermediate_ester_ptc + Aq. Base + Haloacetate Ester + PTC (Biphasic, RT) base_ptc Aqueous Base (NaOH) haloacetate_ptc Haloacetate Ester (in Organic Solvent) ptc_catalyst PTC (e.g., TBAB) product_ptc o-Tolylsulfanyl-acetic acid intermediate_ester_ptc->product_ptc Hydrolysis (NaOH, H₃O⁺) o_thiocresol_mw o-Thiocresol intermediate_ester_mw Ethyl o-Tolylsulfanyl-acetate o_thiocresol_mw->intermediate_ester_mw + Base + Haloacetate Ester (DMF, μW, 100-120°C) base_mw Base (K₂CO₃) haloacetate_mw Haloacetate Ester microwave Microwave Irradiation product_mw o-Tolylsulfanyl-acetic acid intermediate_ester_mw->product_mw Hydrolysis (NaOH, H₃O⁺)

Figure 1: Comparative workflow of the three primary synthetic routes to o-Tolylsulfanyl-acetic acid.

Conclusion and Recommendations

The choice of synthetic route for o-Tolylsulfanyl-acetic acid should be guided by the specific requirements of the research, including scale, available equipment, time constraints, and environmental considerations.

  • For small-scale laboratory synthesis where time is not a critical factor, the classical S-alkylation method remains a viable and cost-effective option.

  • For larger-scale preparations or when seeking a more environmentally friendly and efficient process, Phase-Transfer Catalysis is highly recommended due to its milder conditions, higher yields, and improved safety profile.

  • When rapid synthesis is the primary objective, for instance, in high-throughput screening or rapid analog synthesis, Microwave-Assisted Synthesis is the undeniable choice, offering dramatic reductions in reaction times with excellent yields.

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to optimize the preparation of this important chemical intermediate, thereby accelerating their research and development endeavors.

References

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: (2-Methylphenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. (2-Methylphenylthio)acetic acid is an organosulfur compound containing a thioether linkage and a carboxylic acid group. While not classified as a P-listed acutely toxic substance under RCRA, it presents specific handling challenges due to its acidic nature and potential for stench generation (thioether moiety).

Effective disposal requires strict segregation from oxidizing agents to prevent exothermic sulfoxide/sulfone formation and from strong bases to control heat generation during neutralization.

Hazard Analysis & Mechanistic Causality

To manage risk, one must understand the chemical behavior driving that risk. This section details the why behind the safety protocols.

ParameterSpecificationCausality / Safety Implication
Signal Word WARNING Indicates moderate hazard; primarily skin/eye irritation.
H-Codes H315, H319Acidic Functionality: The carboxylic acid proton (

) readily protonates biological tissue, causing irritation.
Reactivity Thioether OxidationThe sulfur atom is nucleophilic.[1] Contact with strong oxidizers (e.g.,

, Bleach) drives oxidation to sulfoxides/sulfones, releasing heat.
Olfactory StenchThioethers often possess a garlic-like or skunky odor. Improper sealing can trigger facility-wide odor complaints/evacuations.

Critical Interaction Warning:



Avoid placing this waste in containers with Peroxides, Nitric Acid, or Hypochlorites.

Segregation & Storage Protocol

Before disposal, the waste must be characterized and segregated. Mixing incompatible waste streams is the leading cause of laboratory accidents.

A. Solid Waste (Pure Substance)[2]
  • Container: High-density polyethylene (HDPE) or glass jar.

  • Labeling: "Hazardous Waste - Solid - Organic Acid."

  • Odor Control: If the specific lot exhibits a strong stench, double-bag the primary container in a Ziploc-style polyethylene bag before placing it in the waste drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream Selection:

    • Option 1 (Preferred): Non-Halogenated Organic Solvent Waste (if dissolved in MeOH, EtOH, DMSO).

    • Option 2: Aqueous Acidic Waste (if in water/buffer).

  • pH Check: Ensure the waste container is compatible with acids.

Disposal Workflow Diagram

The following decision tree illustrates the logical flow for disposing of o-Tolylsulfanyl-acetic acid, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: (2-Methylphenylthio)acetic Acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath OdorControl Odor Control: Double Bag / Parafilm SolidPath->OdorControl ContamCheck Solvent Composition? LiquidPath->ContamCheck Halogenated Contains Halogens? (DCM, Chloroform) ContamCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, DMSO, Water) ContamCheck->NonHalogenated No HaloBin Halogenated Solvent Waste Halogenated->HaloBin NonHaloBin Non-Halogenated Solvent Waste NonHalogenated->NonHaloBin SolidBin Solid Hazardous Waste Bin (Tag: Organic Acid) Final Schedule EHS Pickup SolidBin->Final HaloBin->Final NonHaloBin->Final OdorControl->SolidBin

Figure 1: Decision matrix for the segregation and disposal of o-Tolylsulfanyl-acetic acid based on physical state and solvent composition.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • Don PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.

  • Ventilation: Perform all waste transfers inside a functioning fume hood to capture potential sulfur odors.

Phase 2: Transfer & Labeling
  • Identify the Stream: Refer to the diagram above.

  • Transfer:

    • Solids: Scoop into the waste container. Do not generate dust.[2][3][4][5]

    • Liquids: Pour slowly using a funnel. Stop if bubbling or heat generation occurs (indicates reaction with residue in the drum).

  • Labeling: Complete the hazardous waste tag.

    • Constituents: Write "(2-Methylphenylthio)acetic acid".

    • Hazards: Check "Irritant" and "Acid".

Phase 3: Spill Contingency

If a spill occurs outside the hood:

  • Isolate: Evacuate the immediate area if the odor is strong.

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    ) or a commercial acid spill kit. This neutralizes the carboxylic acid.
    
  • Clean: Sweep up the neutralized solid (now Sodium (2-methylphenylthio)acetate) and place it in a sealed bag.

  • Deodorize: If a sulfur smell lingers, wipe the surface with a dilute (10%) bleach solution after the bulk material is removed. Note: Only use bleach on trace residues, not the bulk acid, to avoid rapid oxidation.

References

  • PubChem. (n.d.). Compound Summary: (2-Methylphenylthio)acetic acid (CAS 13706-14-4). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

Sources

A Comprehensive Guide to the Safe Handling of o-Tolylsulfanyl-acetic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical entities. While o-Tolylsulfanyl-acetic acid is a valuable compound in synthetic chemistry, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the use of personal protective equipment (PPE), and outlines essential safety and disposal plans based on a thorough risk assessment of its structural components and related chemical safety data.

Due to the limited availability of a specific Safety Data Sheet (SDS) for o-Tolylsulfanyl-acetic acid, this guide has been developed by extrapolating data from the SDS of the closely related compound, o-Tolylacetic acid, and the well-documented hazards of concentrated acetic acid. This conservative approach ensures a high margin of safety. o-Tolylacetic acid is known to cause skin, eye, and respiratory irritation[1]. Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage[2][3][4]. Therefore, stringent safety measures are warranted.

Hazard Identification and Risk Assessment

A critical first step in safe laboratory practice is a thorough understanding of the potential hazards. Based on the available data for analogous compounds, o-Tolylsulfanyl-acetic acid should be handled as a substance that can cause:

  • Skin Irritation and Burns: Direct contact may lead to irritation, redness, and in prolonged cases, chemical burns[1][3][4].

  • Serious Eye Damage: Vapors and direct contact are likely to cause severe eye irritation and potential long-term damage[1][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the respiratory system, leading to coughing and discomfort[1][4][5].

  • Flammability: While o-Tolylsulfanyl-acetic acid itself is not classified as flammable, acetic acid is a flammable liquid and vapor. Therefore, it is prudent to avoid ignition sources when handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling o-Tolylsulfanyl-acetic acid. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.Protects against splashes and vapors which can cause severe eye damage[6].
Hand Protection Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.Provides a barrier against skin contact, which can lead to irritation and burns[3][6].
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are essential to protect the skin from potential splashes. For larger scale operations, a chemical-resistant apron should be worn.Minimizes skin exposure and protects from spills[6].
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust. If a fume hood is not available or if exposure limits are exceeded, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.Prevents irritation of the respiratory tract from inhaled vapors or dust[3].
Safe Handling and Operational Plan

A systematic approach to handling o-Tolylsulfanyl-acetic acid will significantly reduce the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the table above.

  • Dispensing and Use:

    • Conduct all manipulations of o-Tolylsulfanyl-acetic acid within the chemical fume hood.

    • When transferring the chemical, do so carefully to avoid splashing. Use a funnel for liquid transfers into containers with narrow openings.

    • Keep containers of o-Tolylsulfanyl-acetic acid tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly clean the work area after the experiment is complete.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[6].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][6][7]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][6][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][5][6].

  • Ingestion: Do NOT induce vomiting[3][5][8]. Rinse the mouth with water. Seek immediate medical attention[2][3][6].

Spill Management and Disposal Plan

Proper containment and disposal of chemical waste are critical for laboratory safety and environmental protection.

Small Spills (<100 mL or 100g):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for acids[9].

  • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Clean the spill area with a neutralizing agent (such as sodium bicarbonate solution), followed by water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills (>100 mL or 100g):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal:

  • All waste containing o-Tolylsulfanyl-acetic acid, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.

  • Follow your institution's and local regulations for hazardous waste disposal[1][8][9]. Do not pour down the drain[10].

Visual Workflow for Chemical Spill Response

The following diagram illustrates the logical steps to take in the event of a chemical spill.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions cluster_disposal Final Steps Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (<100mL or 100g) Assess->SmallSpill Minor LargeSpill Large Spill (>100mL or 100g) Assess->LargeSpill Major Alert Alert Personnel in Area SmallSpill->Alert Evacuate Evacuate Laboratory LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste Contain->Collect Clean Neutralize and Clean Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose CallHelp Call Emergency Response Evacuate->CallHelp

Caption: Workflow for chemical spill response.

References

  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET Acetic acid 99.85%. (n.d.).
  • Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. (2020, February 4).
  • Acetic acid: general information. (2024, November 26). GOV.UK.
  • Personal protective equipment for handling Acetic acid;dodec-2-en-1-ol. (n.d.). Benchchem.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH.
  • Acetic Acid - IsoLab. (n.d.).
  • Glacial Acetic Acid. (n.d.).
  • SAFETY DATA SHEET - o-Tolylacetic acid. (2025, December 18). Fisher Scientific.
  • Acetic Acid MSDS. (2012, November 27).
  • Acetic Acid Hazards & Safety Information. (2014, November 19). VelocityEHS.
  • Occupational Safety and Health Guideline for Acetic Acid. (n.d.).
  • Material Safety Data Sheet - Acetic Acid, Glacial. (2011, April 26).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.